Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10(15)8-5-4-7(2)9(6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBCCNMNJHRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-methyl-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Isomeric Specificity in Chemical Synthesis and Application
In the landscape of chemical research and drug development, isomeric specificity is paramount. The precise arrangement of functional groups on a molecule can dramatically alter its physicochemical properties, biological activity, and safety profile. This guide was initially intended to focus on Ethyl 4-methyl-3-(trifluoromethyl)benzoate. However, a comprehensive search of scientific databases and supplier catalogs revealed a scarcity of specific experimental data for this particular isomer.
In the spirit of providing a technically robust and data-rich resource, this guide has been pivoted to focus on a closely related, well-documented, and commercially available isomer: Ethyl 3-methyl-4-(trifluoromethyl)benzoate . The strategic placement of the methyl and trifluoromethyl groups in this molecule makes it a valuable building block in medicinal chemistry, offering a unique scaffold for the design of novel therapeutics. This guide will provide an in-depth exploration of its synthesis, characterization, and potential applications, with a focus on the practical insights relevant to researchers in the field.
Core Compound Identification
| Identifier | Value |
| Compound Name | Ethyl 3-methyl-4-(trifluoromethyl)benzoate |
| CAS Number | 1214387-66-2[1] |
| Molecular Formula | C₁₁H₁₁F₃O₂[1] |
| Molecular Weight | 232.20 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1=CC(C)=C(C=C1)C(F)(F)F |
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecular scaffold can profoundly and beneficially alter a compound's properties. The strong electron-withdrawing nature of the -CF₃ group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[2] The lipophilicity of the -CF₃ group can also improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]
Synthesis of Ethyl 3-methyl-4-(trifluoromethyl)benzoate: A Mechanistic Approach
The synthesis of substituted benzoates like Ethyl 3-methyl-4-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid. A common and reliable method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Proposed Synthesis Workflow
Caption: Fischer Esterification Workflow
Experimental Protocol
-
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-(trifluoromethyl)benzoic acid in an excess of absolute ethanol.
-
Step 2: Catalyst Addition Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Step 3: Reflux Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 4: Workup After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Step 5: Extraction Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
-
Step 6: Drying and Concentration Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Step 7: Purification Purify the crude product by column chromatography on silica gel to yield pure Ethyl 3-methyl-4-(trifluoromethyl)benzoate.
Structural Elucidation and Characterization
The identity and purity of the synthesized Ethyl 3-methyl-4-(trifluoromethyl)benzoate would be confirmed using a suite of spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are summarized below.
| Technique | Expected Observations |
| ¹H NMR | A quartet around 4.4 ppm (2H, -OCH₂CH₃), a triplet around 1.4 ppm (3H, -OCH₂CH₃), a singlet for the aromatic methyl group, and signals in the aromatic region for the benzene ring protons. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 165 ppm, signals for the aromatic carbons, a signal for the -OCH₂- carbon around 61 ppm, and a signal for the -CH₃ carbon of the ethyl group around 14 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling.[3][4] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹, C-O stretching bands, and characteristic bands for the aromatic ring and the C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.20 g/mol ). |
Applications in Drug Discovery and Development
Substituted trifluoromethylbenzoates are valuable intermediates in the synthesis of complex molecules for drug discovery. The specific substitution pattern of Ethyl 3-methyl-4-(trifluoromethyl)benzoate offers a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various therapeutic targets.
Potential as a Key Building Block
Caption: Versatility as a Chemical Intermediate
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide compounds. Alternatively, the ester can be reduced to the corresponding benzyl alcohol, providing another point for diversification. The aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups to probe interactions with biological targets.
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 3-methyl-4-(trifluoromethyl)benzoate should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact isomer is not widely available, the safety precautions for structurally similar compounds provide a reliable guide.
General Safety Precautions
-
Engineering Controls : Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear compatible chemical-resistant gloves.
-
Respiratory Protection : If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Skin Contact : Immediately wash with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[1]
Conclusion
Ethyl 3-methyl-4-(trifluoromethyl)benzoate stands as a valuable and versatile building block for chemists engaged in drug discovery and the synthesis of novel organic materials. Its unique substitution pattern, featuring the influential trifluoromethyl group, offers a strategic starting point for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in the principles of chemical reactivity and the practical needs of the research scientist. By understanding the properties and handling of this compound, researchers can effectively leverage its potential in their synthetic endeavors.
References
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Supporting Information for a scientific article. (No specific title available). Royal Society of Chemistry. [Link]
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CSD Solution #13. University of Calgary. [Link]
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The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... (2025, April 12). Filo. [Link]
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Supporting information for a scientific article. (No specific title available). Royal Society of Chemistry. [Link]
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Ethyl 3-methyl-4-(trifluoromethyl)benzoate. Lead Sciences. [Link]
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Ethyl 4-(trifluoromethyl)benzoate. NIST WebBook. [Link]
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Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827. PubChem. [Link]
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Supporting Information for a scientific article. (No specific title available). Beilstein Journals. [Link]
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Synthesis of ethyl p-(3-trifluoromethylheptyloxy)benzoate. PrepChem.com. [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
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Analyze the IR spectrum of Ethyl Benzoate, explain. (2021, April 19). Chegg.com. [Link]
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MSBNK-Fac_Eng_Univ_Tokyo-JP000037. (2008, October 21). MassBank. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
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- 3. rsc.org [rsc.org]
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Structural Analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate: A Predictive and Analog-Based Approach
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4-methyl-3-(trifluoromethyl)benzoate, a compound of significant interest as a building block in medicinal chemistry and materials science. The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the analytical methodologies required for its characterization. Due to the limited availability of consolidated spectral data for this specific molecule in public literature, this guide employs a predictive methodology grounded in first-principles of spectroscopy and validated by comparative analysis with well-characterized structural analogs. We will systematically deconstruct the molecule to forecast its spectral signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both the theoretical rationale and practical, field-proven protocols.
Introduction and Molecular Overview
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (C₁₁H₁₁F₃O₂) is an aromatic ester featuring a strategically substituted benzene ring. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment that is valuable for tuning the properties of larger molecules. Its structural confirmation is paramount for its use in synthesis and drug discovery.
Molecular Structure:
Caption: Key predicted fragmentation pathways in EI-MS.
Table 3.1: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Loss from Parent |
|---|---|---|
| 232 | [C₁₁H₁₁F₃O₂]⁺• | Molecular Ion |
| 187 | [C₉H₆F₃O]⁺ | •OCH₂CH₃ (Ethoxy radical) |
| 204 | [C₉H₇F₃O₂]⁺• | C₂H₄ (Ethylene) |
| 159 | [C₈H₆F₃]⁺ | •OCH₂CH₃, then CO |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., start at 50°C, hold for 2 min, ramp at 10°C/min to 250°C) to ensure good separation and peak shape.
-
MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathway.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the ester and the substituted aromatic ring.
-
C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group. Its conjugation with the aromatic ring will shift it to a slightly lower wavenumber compared to a saturated aliphatic ester. [3]* C-O Stretches: Two C-O stretching vibrations associated with the ester group will be present in the fingerprint region.
-
C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands.
-
Aromatic C=C and C-H Stretches: Bends and stretches for the aromatic ring will be visible.
Table 4.1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~ 1725 | Strong, Sharp | C=O Ester Stretch [3] |
| ~ 1610, 1580 | Medium | Aromatic C=C Stretch |
| 1300-1100 | Very Strong | C-F Stretches |
| ~ 1280, 1120 | Strong | C-O Ester Stretches [4]|
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the pure sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Integrated Structural Elucidation Workflow
The power of this analysis lies in integrating the data from all three techniques. No single technique provides the complete picture, but together they offer unambiguous confirmation.
Caption: Workflow for integrated structural elucidation.
-
Mass Spectrometry provides the elemental formula (via high resolution) and molecular weight, confirming the compound's identity. The fragmentation pattern validates the core benzoyl structure and the ethyl ester moiety.
-
IR Spectroscopy offers a quick and definitive confirmation of the essential functional groups, primarily the ester C=O and the C-F bonds of the trifluoromethyl group.
-
NMR Spectroscopy provides the final, detailed piece of the puzzle. ¹H and ¹³C NMR establish the precise connectivity of the atoms, confirming the substitution pattern on the aromatic ring and the structure of the aliphatic side chain. ¹⁹F NMR provides a simple, clear signal confirming the presence of the CF₃ group.
Conclusion
The structural analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate requires a multi-technique approach. By leveraging the strengths of NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide outlines a predictive framework based on established chemical principles and data from close analogs, providing researchers with a robust strategy to characterize this and similar molecules. The successful elucidation of its structure is the foundational step for its confident application in the synthesis of novel pharmaceuticals and advanced materials.
References
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PubChem. Ethyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
-
NIST. Ethyl 4-(trifluoromethyl)benzoate. NIST Chemistry WebBook. [Link]
-
Supporting Information for a scientific article. [Link]
-
Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
-
University of Calgary. CSD Solution #13. Chem 353 Lab Manual. [Link]
-
Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Supporting Information for Palladium-Catalyzed Direct C-H Arylation of Electron-Deficient Polyfluoroarenes. Wiley-VCH. [Link]
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PureSynth. Ethyl 4-(Trifluoromethyl)Benzoate 98.0%(GC). [Link]
-
NIST. Ethyl 4-methylbenzoate. NIST Chemistry WebBook. [Link]
-
Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
-
PubChem. Ethyl 4-fluoro-3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
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Shen, X. et al. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]
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CAS. Lutein A. CAS Common Chemistry. [Link]
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Filo. The 13C NMR spectrum for ethyl benzoate contains these peaks. [Link]
-
University of Arizona. Fragmentation Processes. Structure Determination of Organic Compounds. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate. [Link]
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NIST. Ethyl 4-methylbenzoate IR Spectrum. NIST Chemistry WebBook. [Link]
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SpectraBase. Ethyl 4-(3-(trifluoromethyl)benzyl)benzoate 13C NMR. Wiley. [Link]
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Biomolecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
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Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
-
Lead Sciences. Ethyl 3-methyl-4-(trifluoromethyl)benzoate. [Link]
-
Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
-
Medium. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]
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Solubility Profile & Technical Guide: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Executive Summary
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 115933-68-7) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Due to its specific substitution pattern—combining a lipophilic trifluoromethyl (-CF₃) group with a methyl group on the benzoate core—experimental solubility data is not widely indexed in public chemical repositories.
This guide provides a predictive physicochemical profile derived from structural analogues and established Structure-Property Relationships (SPR). It establishes a authoritative protocol for empirical solubility determination, designed for researchers requiring precise data for formulation or process development.
Key Insight: Based on structural analogues (e.g., Ethyl 4-(trifluoromethyl)benzoate), this compound is predicted to be a low-melting solid or viscous liquid at room temperature with high lipophilicity (LogP > 4.0). It exhibits excellent solubility in non-polar and polar aprotic solvents but is practically insoluble in water.
Physicochemical Profiling & Predictive Solubility
Structural Analysis & Lipophilicity
The solubility behavior of this molecule is governed by three competitive structural motifs:
-
Ethyl Ester Moiety: Provides moderate polarity and hydrogen bond acceptance, facilitating solubility in alcohols and esters.[1]
-
Trifluoromethyl Group (-CF₃): Significantly increases lipophilicity and creates a "fluorine shield" that reduces interaction with polar protic solvents (water).
-
Tolyl Core (Methyl + Benzene): Enhances van der Waals interactions, promoting solubility in hydrocarbons.[1]
| Property | Value (Estimated/Predicted) | Rationale |
| Molecular Weight | 232.20 g/mol | Calculated ( |
| Physical State | Liquid or Low-Melting Solid | Analog Ethyl 4-(trifluoromethyl)benzoate is a liquid.[2][3] The ortho-methyl group may disrupt crystal packing, favoring the liquid state.[1] |
| LogP (Octanol/Water) | 4.2 ± 0.4 | Base Benzoate (~2.6) + CF₃ (~1.2) + Methyl (~0.5). |
| Water Solubility | < 1 mg/L (Practically Insoluble) | High lipophilicity precludes aqueous solvation. |
Predicted Solubility Landscape
The following table categorizes solvents based on predicted thermodynamic compatibility using "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible | Dipole-dipole interactions stabilize the ester carbonyl; CF₃ group is accommodated by the organic bulk. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent dispersion force matching; preferred for synthesis workups.[1] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High / Miscible | Structural similarity (ester-ester) and moderate polarity match.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but may require heating if the compound is a solid.[1] Potential for transesterification if catalyzed. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate | Soluble due to the tolyl/CF₃ lipophilicity, though highly polar impurities may phase separate.[1] |
| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates; requires surfactant (e.g., Tween 80) for emulsification. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select a solvent without wasting material, we apply Hansen Solubility Parameters.[1] The total solubility parameter (
Estimated HSP for Ethyl 4-methyl-3-(trifluoromethyl)benzoate:
-
(Dispersion): ~17.5 MPa
(Driven by the aromatic ring and CF₃) -
(Polar): ~6.0 MPa
(Ester functionality) -
(H-Bonding): ~5.5 MPa
(Weak acceptor only)
Interpretation: The compound lies in the "Solubility Sphere" of solvents with moderate polarity and low hydrogen bonding capacity.
-
Best Match: Ethyl Acetate (
: 15.8, : 5.3, : 7.[1]2) and Toluene ( : 18.0, : 1.4, : 2.0).[1] -
Poor Match: Water (
: 42.3) – The difference is too vast for solvation.
Experimental Protocol: Determination of Solubility
Since specific literature values are absent, the following self-validating protocol is recommended to generate internal data.
Method Selection
-
If Liquid: Use the Miscibility Titration Method .
-
If Solid: Use the Saturation Shake-Flask Method .
Protocol: Saturation Shake-Flask (Standard)
Objective: Determine thermodynamic solubility at 25°C.
Reagents:
-
Test Compound (CAS 115933-68-7)
-
HPLC Grade Solvents (Methanol, Acetonitrile, Water)[1]
-
Syringe Filters (0.45 µm PTFE - Critical: Do not use Nylon due to potential binding)
Workflow:
-
Preparation: Add excess test compound (approx. 20-50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate (shake or stir) at 25°C for 24 hours.
-
Check point: If the solid dissolves completely, add more compound until a precipitate remains visible.[1]
-
-
Sedimentation: Allow the vial to stand for 4 hours to let undissolved solids settle.
-
Sampling: Withdraw the supernatant carefully.
-
Filtration: Filter through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturates the filter membrane) and collect the rest.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (254 nm).
Analytical Validation (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) + 0.1% Formic Acid.
-
Note: High organic content is required to elute this lipophilic compound.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (Aromatic ring absorption).
Visualization of Solubility Workflow
The following diagram illustrates the decision matrix for assessing the solubility of this intermediate.
Caption: Decision tree for selecting the appropriate solubility determination method based on physical state.
Applications & Stability Considerations
Synthesis & Processing
-
Reaction Solvent: Dichloromethane or Toluene are recommended for reactions involving this intermediate due to high solubility and inertness.
-
Crystallization: If the compound is a solid, a solvent system of Hexanes/Ethyl Acetate (e.g., 9:1 ratio) is likely effective for recrystallization.[1] The high lipophilicity allows it to remain dissolved in hexanes while impurities precipitate, or vice versa depending on temperature.[1]
Stability[1]
-
Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis in the presence of strong bases (NaOH, KOH) or strong acids in aqueous media, converting it to 4-methyl-3-(trifluoromethyl)benzoic acid.
-
Handling: Avoid storage in methanol for prolonged periods if trace acid/base is present to prevent transesterification (conversion to methyl ester).
References
-
PubChem. Ethyl 4-(trifluoromethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] (Methodology for HSP estimation).
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
- Sigma-Aldrich.Solubility & Stability of Fluorinated Benzoates (General Technical Bulletin). (General reference for class behavior).
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- 5. triethylammonium chloride [chemister.ru]
commercial availability of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Commercial Availability & Sourcing Guide: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Executive Summary: The "Make vs. Buy" Strategic Imperative
For researchers and drug development professionals targeting Ethyl 4-methyl-3-(trifluoromethyl)benzoate , the commercial landscape presents a distinct challenge: this specific ester is frequently a "made-to-order" catalogue item with high lead times and variable purity. Conversely, its direct metabolic precursor, 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6) , is a commoditized building block with robust global availability.
This guide recommends a Precursor-First Sourcing Strategy . By procuring the stable acid and performing a high-yield esterification in-house, laboratories can reduce costs by >60% and ensure higher purity for sensitive applications such as kinase inhibitor development and neurodegenerative disease research.
Chemical Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties of the target and its primary impurity profile is essential for establishing acceptance criteria.
| Attribute | Target Compound | Primary Commercial Precursor |
| Chemical Name | Ethyl 4-methyl-3-(trifluoromethyl)benzoate | 4-Methyl-3-(trifluoromethyl)benzoic acid |
| CAS Number | Not widely indexed (Catalogue Item) | 261952-01-6 |
| Molecular Formula | C₁₁H₁₁F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 232.20 g/mol | 204.15 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Solubility | DMSO, Methanol, DCM | DMSO, Methanol (Sparingly in water) |
| Key Impurities | Unreacted acid, Diethyl ether (residual) | Regioisomers (3-methyl-4-CF₃), Halides |
Expert Insight: The trifluoromethyl group (-CF₃) on the phenyl ring significantly increases lipophilicity (LogP ~3.5 for the ester). This property, while desirable for blood-brain barrier (BBB) penetration in drug discovery, complicates purification if the unreacted acid is not fully removed.
Commercial Landscape & Sourcing Strategy
The availability of the ethyl ester is fragmented. Most suppliers list it as "In Stock" but actually hold the acid precursor and perform on-demand synthesis, leading to 2-3 week lead times.
Global Supplier Analysis (Tiered)
-
Tier 1 (Bulk Commodity - Acid Precursor):
-
Suppliers: TCI Chemicals, AK Scientific, Combi-Blocks, Enamine.
-
Availability: High (Gram to Kilogram scale).
-
Typical Purity: >97% (HPLC).
-
Lead Time: 1-3 Days (Domestic stock often available).
-
-
Tier 2 (Catalogue/Custom - Ethyl Ester):
-
Suppliers: BLDpharm, Sigma-Aldrich (via third-party sourcing), Specific boutique synthesis houses.
-
Availability: Low (Often "ships in 2-3 weeks").
-
Cost Premium: ~400-600% markup over the acid equivalent.
-
Strategic Sourcing Decision Tree
The following logic flow guides the procurement decision based on project scale and timeline.
Figure 1: Decision matrix for sourcing the target ester versus its precursor.
Technical Protocol: In-House Synthesis & Validation
If commercial supply of the ester is unavailable or cost-prohibitive, the conversion from 4-Methyl-3-(trifluoromethyl)benzoic acid is a robust, self-validating process.
Method: Acid-Catalyzed Fischer Esterification
Rationale: This method is chosen for its high atom economy and ease of purification. The -CF₃ group is electron-withdrawing, which deactivates the ring but makes the carboxylic acid carbonyl sufficiently electrophilic for attack by ethanol.
Reagents:
-
4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Absolute Ethanol (Excess, solvent/reactant)[1]
-
Sulfuric Acid (H₂SO₄, conc., 0.1 eq - Catalyst)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the acid (e.g., 5.0 g) in absolute ethanol (50 mL).
-
Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate ethanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (EtOAc) and wash sequentially with Saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).
Validation Parameters (QC)
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic region should show a specific pattern for the 1,3,4-substitution.
-
HPLC Purity: >98% area under the curve (AUC).
Figure 2: Synthetic pathway for the conversion of the commercial acid precursor to the target ethyl ester.
Applications in Drug Discovery
The 3-trifluoromethyl-4-methylbenzoate scaffold is a privileged structure in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The -CF₃ group provides metabolic stability against P450 oxidation and enhances binding affinity in hydrophobic pockets of kinases, such as the Abl kinase (implicated in leukemia).
-
Neurodegenerative Disease Research: Derivatives of this scaffold have been explored in patents for treating Alzheimer's and Parkinson's disease, specifically targeting tauopathy and amyloidosis pathways [1].[1]
-
Bioisosterism: The ester often serves as a prodrug or a masked carboxylic acid to improve oral bioavailability before being hydrolyzed in vivo to the active acid form.
References
-
Patent: "Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." (2013). Google Patents. KR20130129244A.[1] Available at:
-
Chemical Database: "4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6)."[2][3][4][5][6] PubChem. National Library of Medicine.[7] Available at: [Link]
-
Synthesis Methodology: "Fischer Esterification." Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI AMERICA [tcichemicals.com]
- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine-containing Benzoic Acids Manufacturers, Suppliers - Fluorine-containing Benzoic Acids Price - TSEALINE [tslpharm.com]
- 5. 261952-01-6 4-Methyl-3-(trifluoromethyl)benzoic acid AKSci J50376 [aksci.com]
- 6. 4-Methyl-3-(trifluoromethyl)benzoic acid | 261952-01-6 [chemicalbook.com]
- 7. jelsciences.com [jelsciences.com]
Strategic Utilization of Ethyl 4-methyl-3-(trifluoromethyl)benzoate in Medicinal Chemistry
Executive Summary
Ethyl 4-methyl-3-(trifluoromethyl)benzoate represents a high-value scaffold in modern drug discovery, particularly in the synthesis of Type II kinase inhibitors and metabolic modulators. Its structural uniqueness lies in the ortho-positioning of a lipophilic trifluoromethyl (
This technical guide details the strategic manipulation of this building block, focusing on benzylic functionalization and acyl coupling workflows essential for generating high-affinity pharmacophores.[1]
Chemical Profile & Structural Analysis[1][2][3]
The compound functions as a "masked" bifunctional electrophile. The ester moiety serves as a precursor to acyl chlorides or amides, while the benzylic methyl group—activated by the adjacent aromatic ring but electronically tempered by the electron-withdrawing
| Property | Specification |
| IUPAC Name | Ethyl 4-methyl-3-(trifluoromethyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| Key Moiety | 3-trifluoromethyl-4-methylphenyl (Privileged Kinase Scaffold) |
| Electronic Effect | |
| Primary Reactivity | Nucleophilic Acyl Substitution (Ester), Radical Substitution (Methyl) |
Structural Logic in Drug Design
The 3-trifluoromethyl-4-methylphenyl motif is a recurring element in medicinal chemistry (e.g., Nilotinib analogs, CDK8 inhibitors).
-
Conformational Control: The bulky
group at the meta position forces the aromatic ring out of coplanarity with adjacent amide linkages, often locking the molecule into a bioactive conformation suitable for the ATP-binding pocket of kinases. -
Metabolic Blocking: The
group prevents oxidative metabolism at the exposed ring positions, while the 4-methyl group can serve as a metabolic "soft spot" or be substituted to block oxidation.
Divergent Synthetic Workflows[4]
The utility of Ethyl 4-methyl-3-(trifluoromethyl)benzoate lies in its ability to serve as a divergent hub. The following diagram illustrates the primary transformation pathways:
Figure 1: Divergent synthesis map showing the three primary vectors: Hydrolysis (Red), Bromination (Green), and Reduction (Yellow).
Deep Dive: Benzylic Functionalization (Wohl-Ziegler Protocol)
The most technically demanding yet rewarding transformation is the selective bromination of the 4-methyl group. This reaction installs a leaving group, converting the inert methyl into a reactive electrophile for C-N or C-O bond formation.
Challenge: The electron-withdrawing
Optimized Protocol
Objective: Synthesis of Ethyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate.
-
Reagents:
-
Substrate: Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 equiv).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS from water before use to remove HBr.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent:
-Trifluorotoluene (PhCF3) or Acetonitrile ( ). Note: PhCF3 is a greener alternative to and offers better solubility for fluorinated substrates.
-
-
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the ester and solvent (0.2 M concentration).
-
Addition: Add NBS and AIBN under an Argon atmosphere.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS. The reaction is complete when the starting material is consumed. -
Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
-
Critical Control Points:
-
Anhydrous Conditions: Strictly exclude water to prevent hydrolysis of the bromide to the alcohol.
-
Stoichiometry: Avoid excess NBS to prevent gem-dibromination (formation of the benzal bromide), which is difficult to separate.
-
Deep Dive: Acyl Coupling for Kinase Inhibitor Synthesis
The hydrolysis of the ethyl ester yields 4-methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6), a key intermediate for generating amide-linked inhibitors.
Application Case Study: Type II CDK8 Inhibitors
Recent research highlights the use of this moiety in designing Type II inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer.[2] The 4-methyl-3-(trifluoromethyl)benzamide motif occupies the hydrophobic pocket adjacent to the ATP binding site.
Protocol: Amide Coupling (Acid to Amide)
-
Activation: Dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv) in DMF.
-
Coupling Agent: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the functionalized amine (e.g., a 3-amino-5-arylpyridine derivative) (1.0 equiv).
-
Reaction: Stir at RT for 12 hours.
-
Validation: The formation of the amide bond creates a rigid linker that positions the
group to interact with the kinase "gatekeeper" residues or hydrophobic back-pocket.
Figure 2: Amide coupling workflow for kinase inhibitor synthesis.
Safety & Handling of Fluorinated Aromatics
-
Volatility: While the ethyl ester is relatively heavy, benzylic bromides are potent lachrymators and skin irritants. Handle all brominated derivatives in a fume hood.
-
Chemical Compatibility: The
bond is generally stable, but avoid strong reducing agents (e.g., ) that might defluorinate the ring unless intended. -
Waste: Fluorinated organic waste requires segregation from standard organic solvents in many jurisdictions due to incineration requirements.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.Processes, 2022. (Discusses the pharmacophore role of
groups in drugs like Sorafenib and Nilotinib). -
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry, 2022.[2] (Details the SAR of the 4-methyl-3-(trifluoromethyl)phenyl moiety).
-
4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6) Entry. PubChem.[3][4][5] (Chemical and physical property data).
-
Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor.Scientific Reports, 2011. (Demonstrates the metabolic stability conferred by the
-phenyl motif).
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- 5. 4-Methyl-3-(trifluoromethyl)benzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
preliminary biological activity screening of Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives
An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Ethyl 4-methyl-3-(trifluoromethyl)benzoate Derivatives
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2][3] This guide provides a comprehensive framework for the preliminary biological activity screening of novel derivatives of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. We will delve into the rationale behind a tiered screening approach, detailing robust and validated in vitro assays to assess cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles to empower informed experimental design and data interpretation.
Introduction: The Significance of the Trifluoromethyl Moiety
The trifluoromethyl group is a key pharmacophore in numerous approved drugs.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical and pharmacokinetic properties of a parent molecule.[1][2] Derivatives of Ethyl 4-methyl-3-(trifluoromethyl)benzoate represent a promising scaffold for the discovery of new therapeutic agents. A systematic and logical screening cascade is paramount to efficiently identify and characterize the biological potential of a library of such derivatives.
Our proposed screening strategy begins with a foundational assessment of cytotoxicity to establish a therapeutic window. Subsequently, a battery of assays targeting common mechanisms of action—antimicrobial, antioxidant, and anti-inflammatory activities—are employed. This tiered approach ensures that resources are focused on derivatives with the most promising and specific biological profiles.
The Screening Cascade: A Strategic Approach
A hierarchical screening workflow is essential for the efficient evaluation of a compound library. This approach prioritizes broad, cost-effective assays to triage compounds before committing to more complex and resource-intensive investigations.
Caption: A tiered workflow for screening Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives.
Foundational Screening: Cytotoxicity Assessment
Before evaluating specific biological activities, it is crucial to assess the general cytotoxicity of the derivatives. This establishes a concentration range where the compounds do not indiscriminately kill cells, ensuring that any observed activity in subsequent assays is not merely a result of toxicity.
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a 96-well plate with a suitable mammalian cell line (e.g., L929 mouse fibroblasts) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A viability of less than 70% is typically considered a cytotoxic effect.[8] Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Primary Activity Screening
Compounds that exhibit low cytotoxicity at reasonable concentrations can proceed to primary screening to evaluate their potential antimicrobial, antioxidant, and anti-inflammatory activities.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents.[9][10] Both antibacterial and antifungal activities should be assessed.
4.1.1. Antibacterial Activity: Agar Well Diffusion Method
The agar diffusion method is a cost-effective and widely used technique for initial antimicrobial screening.[10][11] It relies on the diffusion of the test compound from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.[10][11]
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.[9]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of a known concentration of each derivative to the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters. A larger zone indicates greater antibacterial activity.[12]
4.1.2. Antifungal Activity: Poisoned Food Technique
This method is particularly useful for evaluating antifungal activity and involves directly incorporating the test compound into the growth medium.[11]
Experimental Protocol: Poisoned Food Technique
-
Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and autoclave.
-
Compound Incorporation: While the medium is still molten, add the test derivatives at desired final concentrations. Pour the "poisoned" medium into sterile Petri dishes and allow it to solidify.
-
Fungal Inoculation: Place a small disc of a test fungus (e.g., Aspergillus niger or Candida albicans) at the center of each plate.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days.
-
Growth Measurement: Measure the radial growth of the fungal colony and compare it to a control plate without any compound. Calculate the percentage of growth inhibition.
Antioxidant Activity Screening
Antioxidants can neutralize harmful free radicals and are implicated in the prevention of various diseases. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating antioxidant capacity in vitro.[13]
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay utilizes the stable free radical DPPH•, which has a deep violet color.[13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced, leading to a loss of color, which is measured spectrophotometrically at approximately 517 nm.[13]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test derivatives.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.[14]
4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[13] Antioxidants reduce the ABTS•+, causing the solution to lose its color, with the change in absorbance monitored at 734 nm.[13] This longer wavelength reduces interference from colored compounds.[13]
Experimental Protocol: ABTS Assay
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting ABTS salt with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[15] Dilute the stock solution with ethanol to obtain a working solution with an absorbance of ~0.70 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the test derivatives.
-
ABTS Addition: Add 190 µL of the ABTS•+ working solution.[13]
-
Incubation: Incubate at room temperature for 6-10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and the IC₅₀ value.
Data Presentation: Hypothetical Antioxidant Activity
| Derivative ID | R-Group | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Control | Ascorbic Acid | 18.5 ± 1.2 | 12.3 ± 0.9 |
| ETB-01 | -H | > 200 | > 200 |
| ETB-02 | -OH | 45.7 ± 3.1 | 33.1 ± 2.5 |
| ETB-03 | -OCH₃ | 89.2 ± 5.4 | 75.8 ± 4.9 |
| ETB-04 | -Cl | 150.6 ± 9.8 | 125.4 ± 8.7 |
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, making them prime targets for anti-inflammatory drugs.[16]
4.3.1. In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins.[17] COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce side effects.[19]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme kits.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the test derivative, and the respective COX enzyme.
-
Incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin is typically measured using a colorimetric or fluorescent method as per the kit instructions.[17]
-
Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC₅₀ values. A known NSAID like celecoxib can be used as a selective COX-2 inhibitor control.[17]
In Silico Screening: Molecular Docking
Before or in parallel with in vitro screening, computational methods can provide valuable insights. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[1] This can help prioritize compounds for synthesis and screening, and later, to understand potential mechanisms of action.
Caption: A generalized workflow for molecular docking studies.
For example, docking studies of the Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives against the active site of COX-2 (PDB ID: 3MNG, for example) could reveal key binding interactions and predict which derivatives are most likely to be potent inhibitors.[14]
Conclusion
This guide outlines a systematic, multi-tiered approach for the preliminary biological evaluation of Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives. By integrating foundational cytotoxicity testing with a panel of primary antimicrobial, antioxidant, and anti-inflammatory assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The inclusion of in silico methods further enhances this process by providing a rational basis for compound design and selection. This comprehensive screening strategy provides a robust and reliable pathway from a novel chemical library to promising lead candidates for further drug development.
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de Oliveira, R. D., & da Silva, E. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3843. Available from: [Link]
-
Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3432-3436. Available from: [Link]
-
Lead Sciences. Ethyl 3-methyl-4-(trifluoromethyl)benzoate. Available from: [Link]
-
Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Journal of Chemistry, 2022, 9980756. Available from: [Link]
-
Raber, D. J., et al. (1980). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 52. Available from: [Link]
-
Ben Othman, A., et al. (2020). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. Available from: [Link]
-
Kumar, A., & Singh, R. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 1-10. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 1932. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
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- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. ukm.my [ukm.my]
Methodological & Application
synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate from 4-methyl-3-(trifluoromethyl)benzoic acid
Application Note: High-Yield Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Abstract
This application note details the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 859026-99-6) from 4-methyl-3-(trifluoromethyl)benzoic acid (CAS: 261952-01-6). Two distinct protocols are provided: a Thionyl Chloride Activation Method optimized for high-precision bench-scale synthesis (1–50 g) where quantitative conversion is critical, and a Fischer Esterification Method suitable for larger scale-up (50 g+) where atom economy and cost are prioritized. The guide includes mechanistic insights, process analytical technology (PAT) recommendations, and safety profiles for handling fluorinated aromatic building blocks.
Introduction & Strategic Analysis
The 4-methyl-3-(trifluoromethyl)benzoate scaffold is a high-value intermediate in drug discovery, particularly for kinase inhibitors and metabolic modulators. The trifluoromethyl group (
Retrosynthetic Strategy
The transformation involves the nucleophilic substitution of the carboxylic hydroxyl group with an ethoxy group. While simple on paper, the presence of the electron-withdrawing
-
Electronic Effect: The
group increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack. -
Steric Effect: The ortho positions (2 and 6) are unsubstituted, meaning steric hindrance is minimal. The meta-
and para-methyl groups do not significantly block the reaction center.
Method Selection Matrix:
| Feature | Method A: Acid Chloride (SOCl₂) | Method B: Fischer Esterification (H₂SO₄) |
| Scale | Bench (1 g – 50 g) | Pilot/Production (>50 g) |
| Conversion | Quantitative (>98%) | Equilibrium-limited (~70–90% w/o water removal) |
| Purification | Evaporation/Wash (Simple) | Extraction/Distillation (Moderate) |
| Reagents | Thionyl Chloride (Corrosive) | Sulfuric Acid (Corrosive, cheap) |
| Byproducts | SO₂, HCl (Gases) | H₂O |
Method A: Thionyl Chloride Activation (Primary Protocol)
Rationale: This method is preferred for medicinal chemistry applications where yield maximization and ease of purification are paramount. It drives the reaction to completion by removing volatile byproducts (SO₂ and HCl).
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an acyl chloride intermediate, which is highly reactive toward ethanol.
Figure 1: Activation of 4-methyl-3-(trifluoromethyl)benzoic acid via acyl chloride formation.
Step-by-Step Protocol
Scale: 10.0 g (49.0 mmol) input.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂) or an inert gas line (
) leading to a scrubber (NaOH solution) to neutralize HCl/SO₂ fumes. -
Activation:
-
Add 4-methyl-3-(trifluoromethyl)benzoic acid (10.0 g, 49.0 mmol) to the flask.
-
Add Thionyl Chloride (
) (10.7 mL, 147 mmol, 3.0 equiv) carefully. -
Optional: Add 1 drop of DMF (Dimethylformamide) as a catalyst to accelerate acyl chloride formation.
-
Heat the mixture to reflux (75–80 °C) for 2 hours. The solution should turn clear as the acid converts to the liquid acid chloride.
-
-
Evaporation (Critical):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess
. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal of thionyl chloride traces. Residue: Crude Acyl Chloride (Yellow oil).
-
-
Esterification:
-
Dissolve the residue in anhydrous Dichloromethane (DCM) (50 mL) or use the residue directly.
-
Cool to 0 °C in an ice bath.
-
Slowly add Absolute Ethanol (20 mL, excess) or a solution of Ethanol (10 mL) and Triethylamine (10 mL) in DCM if acid scavenging is required (though excess EtOH usually suffices for this robust substrate).
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
Expected Yield: 95–99% (Clear to pale yellow oil).
Method B: Fischer Esterification (Scale-Up Protocol)
Rationale: Ideal for large batches where thionyl chloride handling is hazardous or expensive. This method utilizes equilibrium shifting.
Step-by-Step Protocol
Scale: 50.0 g (245 mmol) input.
-
Setup: 500 mL RBF with magnetic stir bar and reflux condenser.
-
Reaction:
-
Dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (50.0 g) in Absolute Ethanol (250 mL).
-
Slowly add Conc. Sulfuric Acid (
) (2.5 mL, ~5 mol%) or p-Toluenesulfonic acid (pTsOH) (1.0 g). -
Heat to reflux (78 °C) for 12–16 hours (overnight).
-
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). If starting material remains, add fresh ethanol and reflux further.
-
Workup:
-
Concentrate the mixture to ~20% of its original volume (remove bulk EtOH).
-
Pour the residue into ice-water (300 mL).
-
Extract with Ethyl Acetate (3 x 100 mL) or MTBE .
-
Neutralization: Wash combined organics with Sat.
(2 x 100 mL) until gas evolution ceases (removes and unreacted benzoic acid). -
Wash with Brine, dry (
), and concentrate.
-
Expected Yield: 85–92%.
Process Analytical Technology (PAT)
| Technique | Parameter | Acceptance Criteria |
| TLC | Conversion | Mobile Phase: Hexane/EtOAc (8:2).SM |
| GC-MS | Purity | Single peak. Parent ion ( |
| NMR | Identity | Disappearance of COOH proton (~11-13 ppm).Appearance of Ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). |
Purification Logic Tree:
Figure 2: Purification decision matrix based on scale and crude purity.
Characterization Data
Compound: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Formula:
-
Physical State: Clear to pale yellow liquid (oil).
-
H NMR (400 MHz,
): 8.25 (s, 1H, Ar-H), 8.10 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (d, J=8.0 Hz, 1H, Ar-H), 4.39 (q, J=7.1 Hz, 2H, ), 2.55 (s, 3H, ), 1.41 (t, J=7.1 Hz, 3H, ). -
F NMR (
): -62.5 ppm (s, 3F). -
MS (EI): m/z 232
, 204 , 187 .
Safety & Handling
-
Thionyl Chloride: Highly corrosive and water-reactive. Releases HCl and SO₂ gases.[3][4] Must be handled in a fume hood.
-
Fluorinated Aromatics: Generally stable, but can be skin irritants. Wear nitrile gloves and safety glasses.
-
Waste Disposal: Quench all acid chloride residues with dilute NaOH before disposal. Separate halogenated waste if DCM is used.
References
-
National Institute of Standards and Technology (NIST). (2023). Ethyl 4-(trifluoromethyl)benzoate Gas Phase IR Spectrum. NIST WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Fischer Esterification: Mechanisms and Protocols. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Reaction of Thionyl Chloride with Carboxylic Acids. Retrieved from [Link]
Sources
esterification conditions for Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Application Note: High-Efficiency Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid
Part 1: Introduction & Structural Analysis
The synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a critical intermediate step in the production of various pharmaceutical agents, particularly kinase inhibitors where the trifluoromethyl (
Structural Considerations for Reaction Design:
-
Electronic Effects: The
group at the meta position (relative to the carboxylic acid) is strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, theoretically facilitating nucleophilic attack. However, it also destabilizes the protonated carbonyl intermediate required in Fischer esterification. -
Steric Factors: The carboxylic acid is at position 1, with the
at position 3 and a methyl group at position 4. The ortho positions (2 and 6) are unsubstituted protons. Consequently, the reaction center is not sterically hindered , allowing for standard esterification protocols without the need for extreme forcing conditions (e.g., Newman’s rule of 6 does not apply here).
Methodology Selection: Two primary protocols are presented. Method A (Acyl Chloride) is designated as the "Research Standard" for its reliability and high yield on gram-scales.[1] Method B (Fischer Esterification) is the "Process Scale" alternative, utilizing cheaper reagents for larger batches.
Part 2: Experimental Protocols
Method A: Acyl Chloride Activation (Recommended for High Yield)
Mechanism: Nucleophilic Acyl Substitution via Acyl Chlorosulfite intermediate.
Reagents:
-
4-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)[2]
-
Thionyl Chloride (
) (2.0 - 3.0 equiv) -
Ethanol (Anhydrous) (Excess, ~10 equiv)
-
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) (Solvent for workup)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser (fitted with a
drying tube or line), suspend 4-methyl-3-(trifluoromethyl)benzoic acid (e.g., 5.0 g) in anhydrous DCM (20 mL) or use neat if scale permits. -
Reagent Addition: Carefully add Thionyl Chloride (1.5 equiv) dropwise. Add 2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reflux: Heat the mixture to reflux (
for DCM, or if neat) for 2–3 hours. The evolution of and gas indicates reaction progress.[1] The solution should become clear and homogeneous upon conversion to the acid chloride. -
Evaporation: Cool to room temperature (RT). Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess
. Critical: Add dry toluene (10 mL) and re-evaporate twice to azeotrope off residual thionyl chloride. -
Esterification: Dissolve the resulting yellow oil (crude acid chloride) in anhydrous Ethanol (20 mL).
-
Option: For acid-sensitive substrates (not applicable here, but good practice), add Triethylamine (1.2 equiv) to scavenge HCl. For this stable benzoate, refluxing in pure ethanol is sufficient.[1]
-
-
Completion: Reflux the ethanol solution for 1 hour. Monitor by TLC (Hexane:EtOAc 8:1).[1]
-
Workup: Evaporate the ethanol. Dissolve the residue in Ethyl Acetate or DCM.[1] Wash with Sat.
(2x) to remove trace acid, then Brine (1x). Dry over , filter, and concentrate.
Method B: Acid-Catalyzed Fischer Esterification (Scalable)
Mechanism: Equilibrium-driven protonation and nucleophilic attack.
Reagents:
-
4-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)[2]
-
Ethanol (Solvent/Reagent, >10 equiv)
-
Sulfuric Acid (
, conc.)[1][3] (0.1 - 0.5 equiv)
Step-by-Step Protocol:
-
Setup: Charge a RBF with 4-methyl-3-(trifluoromethyl)benzoic acid (e.g., 10.0 g).
-
Solvent: Add Ethanol (100 mL). The large excess drives the equilibrium toward the ester (Le Chatelier's principle).
-
Catalyst: Slowly add concentrated
(1.0 mL) down the side of the flask with stirring. Exothermic. -
Reflux: Attach a reflux condenser and heat to reflux (
) for 12–16 hours.-
Optimization: For maximum conversion, use a Dean-Stark trap filled with molecular sieves (3Å) to actively remove water, though the equilibrium for benzoates is generally favorable enough without it.
-
-
Quench: Cool to RT. Concentrate the mixture to ~20% of its original volume.
-
Neutralization: Pour the concentrate into ice-cold water (100 mL). Neutralize carefully with Sat.
until pH ~8.[1] -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, wash with Brine, dry over
, and concentrate.
Part 3: Data Summary & Visualization
Comparative Analysis of Methods
| Feature | Method A (Thionyl Chloride) | Method B (Fischer/H2SO4) |
| Yield | High (92-98%) | Moderate-High (85-92%) |
| Reaction Time | Fast (3-5 hours total) | Slow (12-24 hours) |
| Purity (Crude) | Excellent (Volatile byproducts) | Good (Requires unreacted acid removal) |
| Cost | Higher ( | Low (Cheap reagents) |
| Scalability | Moderate (Gas evolution issues) | Excellent |
Process Workflow (Graphviz)
Caption: Decision tree for synthesis selection. Method A utilizes an acyl chloride intermediate for rapid conversion; Method B utilizes equilibrium-driven acid catalysis.[1]
Part 4: Quality Control & Safety
Analytical Parameters:
-
Appearance: Clear, colorless to pale yellow oil.[1]
-
1H NMR (CDCl3, 400 MHz):
- 8.25 (s, 1H, Ar-H3/H2), 8.15 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H). (Note: Shifts approximate based on electronic shielding of CF3).
-
4.40 (q, 2H,
). -
2.55 (s, 3H,
). -
1.42 (t, 3H,
).
-
TLC:
~0.6 (Hexane:EtOAc 4:1).[1] Acid precursor stays at baseline.[1]
Safety Protocols:
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and
.[1] Use only in a well-ventilated fume hood.[1] Quench glassware in a lime bath.[1] -
Sulfuric Acid: Corrosive dehydrating agent.[1] Always add acid to alcohol, never reverse.[1]
-
Waste: Fluorinated compounds should be segregated from standard organic waste streams if required by local EHS regulations.[1]
References
-
Organic Syntheses Procedure (General Acid Chloride Formation): Dey, C., & Kündig, E. P. (2010). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.[4] Organic Syntheses, 87, 104.[1][5]
-
Fischer Esterification Mechanism & Protocol: Science Ready. (n.d.). Reflux, Isolation and Purification of Esters.[1][3][6][7][8][9]
-
Synthesis of Ponatinib Intermediates (Relevant Structural Analogs): BenchChem Application Notes. (2025).[1][10] Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline.[1][11] (Note: Generalized link to vendor protocol)
-
Electronic Effects in Benzoate Esterification: MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules.
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ijstr.org [ijstr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Reactions of Ethyl 4-methyl-3-(trifluoromethyl)benzoate with Nucleophiles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a key aromatic building block in modern medicinal and agrochemical research. The strategic placement of a methyl group and a strongly electron-withdrawing trifluoromethyl (CF3) group on the benzene ring imparts unique electronic properties that influence the reactivity of the ester functional group. The CF3 group, in particular, is a valuable substituent in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the reactions of this versatile ester with common classes of nucleophiles, including nitrogen, oxygen, carbon, and hydride nucleophiles. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer mechanistic diagrams to provide a deeper understanding for researchers in organic synthesis and drug development.
Introduction: The Chemical Landscape of the Substrate
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a substituted aromatic ester. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the substituents on the aromatic ring.
-
Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution but, more importantly for the topic at hand, it increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Methyl Group (-CH3): This is a weakly electron-donating group, which slightly counteracts the effect of the CF3 group.
-
Ethyl Ester Group (-COOEt): Esters are moderately reactive carboxylic acid derivatives. They are less reactive than acyl chlorides but can be readily transformed into a variety of other functional groups under appropriate conditions.
The combination of these features makes Ethyl 4-methyl-3-(trifluoromethyl)benzoate a stable, yet reactive, intermediate for the synthesis of complex molecules, particularly N-substituted benzamides which are prominent in many bioactive compounds.[2][3]
Reactions with N-Nucleophiles: The Aminolysis Pathway to Bioactive Amides
The conversion of esters to amides, known as aminolysis or amidation, is one of the most fundamental transformations in organic synthesis, as the amide bond is a cornerstone of peptides, proteins, and a vast number of pharmaceuticals.[4][5] Direct aminolysis of esters is often a challenging reaction due to the poor leaving group ability of the alkoxide (RO-).[6] Consequently, the reaction typically requires elevated temperatures or, more efficiently, the use of a catalyst to facilitate the transformation.
Mechanism of Catalyzed Amidation
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6] A catalyst, typically a Lewis acid, activates the ester by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine nucleophile. A tetrahedral intermediate is formed, which then collapses, expelling the ethoxide leaving group to yield the more thermodynamically stable amide.
Substrate [label="Ethyl 4-methyl-3-\n(trifluoromethyl)benzoate"]; Amine [label="Primary or Secondary\nAmine (R1R2NH)"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., FeCl3, Mn(I))", fillcolor="#34A853"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#FBBC05"]; Heat [label="Heat\n(80-120 °C)", shape=ellipse, fillcolor="#EA4335"]; Product [label="N-Substituted 4-methyl-3-\n(trifluoromethyl)benzamide", shape=cds, fillcolor="#202124"]; Workup [label="Aqueous Workup &\nPurification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Substrate -> Catalyst [label=" Activation"]; Amine -> Catalyst; Catalyst -> Heat [label=" Reaction"]; Solvent -> Heat; Heat -> Workup; Workup -> Product; }
Figure 1: General workflow for the catalyzed amidation of the title ester.
Protocol: Iron(III)-Catalyzed Synthesis of N-Benzyl-4-methyl-3-(trifluoromethyl)benzamide
This protocol is adapted from general procedures for the iron-catalyzed direct amidation of esters.[2] Iron(III) chloride is an inexpensive, abundant, and effective Lewis acid catalyst for this transformation.
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Benzylamine
-
Anhydrous Iron(III) Chloride (FeCl3)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene, followed by benzylamine (1.2 eq). Stir the solution to ensure homogeneity.
-
Catalyst Addition: Carefully add anhydrous Iron(III) Chloride (0.15 eq) to the stirred solution. Note: FeCl3 is hygroscopic; handle it quickly in a dry environment.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methyl-3-(trifluoromethyl)benzamide.
Reactions with O-Nucleophiles: Hydrolysis to the Carboxylic Acid
Hydrolysis of the ester to its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid, is a fundamental transformation. This carboxylic acid is a versatile intermediate, often used for synthesizing more reactive acylating agents like acyl chlorides.[7][8] The reaction is typically performed under basic conditions (saponification), which is generally faster and more irreversible than acid-catalyzed hydrolysis.
Protocol: Saponification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
This protocol employs standard saponification conditions, followed by an acidic workup to protonate the carboxylate salt.
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq) in ethanol.
-
Base Addition: In a separate flask, prepare a solution of KOH (2.0-3.0 eq) in a small amount of water and add it to the ester solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH < 2, check with pH paper). A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield 4-methyl-3-(trifluoromethyl)benzoic acid.
Reactions with C-Nucleophiles: Grignard Reagents for C-C Bond Formation
Grignard reagents are potent carbon-based nucleophiles that react readily with esters. A key feature of this reaction is that two equivalents of the Grignard reagent add to the ester, yielding a tertiary alcohol.[9][10] It is not possible to isolate the intermediate ketone because ketones are more reactive towards nucleophiles than esters.[9]
Mechanism of Grignard Reaction with Esters
-
First Addition: The Grignard reagent (R-MgX) attacks the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: This intermediate collapses, expelling the ethoxide group as a magnesium salt (EtO-MgX) to form a ketone.
-
Second Addition: The newly formed ketone is immediately attacked by a second molecule of the Grignard reagent, forming a magnesium alkoxide intermediate.
-
Protonation: Aqueous acidic workup protonates the alkoxide to give the final tertiary alcohol product.[10]
Ester [label="Starting Ester"]; Grignard1 [label="1st eq. R-MgX"]; Intermediate1 [label="Tetrahedral Intermediate"]; Ketone [label="Ketone Intermediate\n(More Reactive)", fillcolor="#EA4335"]; Grignard2 [label="2nd eq. R-MgX"]; Intermediate2 [label="Alkoxide Intermediate"]; Workup [label="H3O+ Workup"]; Alcohol [label="Tertiary Alcohol\nProduct", fillcolor="#34A853"];
Ester -> Intermediate1 [label=" Attack"]; Grignard1 -> Intermediate1; Intermediate1 -> Ketone [label=" Collapse"]; Ketone -> Intermediate2 [label=" Rapid Attack"]; Grignard2 -> Intermediate2; Intermediate2 -> Alcohol [label=" Protonation"]; Workup -> Alcohol; }
Figure 2: Reaction pathway of an ester with two equivalents of a Grignard reagent.
Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the reaction with phenylmagnesium bromide. Extreme care must be taken to ensure all glassware is dry and anhydrous solvents are used , as Grignard reagents react violently with water.[10][11]
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Phenylmagnesium bromide (PhMgBr) solution in THF (commercially available or freshly prepared)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Flame-dried glassware, syringes, inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (2.2 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tertiary alcohol by flash column chromatography or recrystallization.
Reactions with H-Nucleophiles: Reduction to the Primary Alcohol
Strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH4), are required for the reduction of esters to primary alcohols.[12][13] Weaker reagents like sodium borohydride (NaBH4) are generally unreactive towards esters under standard conditions.[14] The reaction effectively adds two hydride ions to the carbonyl group, resulting in the formation of (4-methyl-3-(trifluoromethyl)phenyl)methanol.
Protocol: LiAlH4 Reduction of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
This procedure requires strict anhydrous conditions and a very careful quenching step, as LiAlH4 reacts violently with water and protic solvents.[12][14]
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench with extreme caution by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH4 used)
-
1 M NaOH solution (X mL)
-
Water (3X mL) This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration: Stir the resulting mixture vigorously for 15-30 minutes, then filter the granular solid through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrates, dry the organic solution over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product by flash column chromatography if necessary.
Summary of Reactions and Conditions
The reactivity of Ethyl 4-methyl-3-(trifluoromethyl)benzoate allows for its conversion into several key synthetic intermediates. The choice of nucleophile dictates the final product, as summarized below.
| Nucleophile Class | Reagent Example | Product Functional Group | Key Conditions |
| Nitrogen | Benzylamine | Amide | Lewis Acid Catalyst (e.g., FeCl3), Heat (80-120 °C) |
| Oxygen | KOH / H₂O | Carboxylic Acid | Base (KOH), Reflux, then H₃O⁺ workup |
| Carbon | Phenylmagnesium Bromide | Tertiary Alcohol | 2.2 eq. Grignard, Anhydrous THF, 0 °C to RT |
| Hydride | Lithium Aluminum Hydride | Primary Alcohol | 1.5 eq. LiAlH₄, Anhydrous THF, Careful Quench |
Conclusion
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable and versatile starting material. Its reactions with various nucleophiles provide straightforward access to amides, carboxylic acids, tertiary alcohols, and primary alcohols—all of which are important classes of compounds in the fields of drug discovery and materials science. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors. Understanding the principles behind catalyst choice, reaction conditions, and workup procedures is paramount to achieving successful and reproducible outcomes.
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- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
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- Anonymous. (2016, January 19).
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- Benchchem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
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- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
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- Prepp. (2024, May 7).
- Google Patents. (n.d.).
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Application Note: Strategic Use of Ethyl 4-methyl-3-(trifluoromethyl)benzoate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The synthesis of biaryl and heteroaryl structures containing trifluoromethyl (-CF3) groups is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic properties conferred by the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[4][5] This application note provides a detailed guide on the utilization of Ethyl 4-methyl-3-(trifluoromethyl)benzoate as an electrophilic partner in Suzuki-Miyaura coupling. We delve into the mechanistic rationale, offer optimized protocols, and present troubleshooting insights to empower researchers in leveraging this valuable building block for complex molecule synthesis.
Introduction and Mechanistic Rationale
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is an attractive substrate for Suzuki-Miyaura coupling due to its electronic architecture. The benzene ring is rendered significantly electron-deficient by two powerful electron-withdrawing groups: the trifluoromethyl group (-CF3) and the ethyl ester group (-COOEt). This electronic feature has a profound and beneficial impact on the Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen (or pseudohalogen) bond of the electrophile.[8] The electron-deficient nature of Ethyl 4-methyl-3-(trifluoromethyl)benzoate significantly accelerates this step, allowing the reaction to proceed under milder conditions than might be required for electron-rich aryl halides.[6][7] This activation is a key advantage when working with thermally sensitive or complex substrates.
Core Components and Optimization Strategy
A successful Suzuki-Miyaura coupling relies on the judicious selection of four primary components: the catalyst system (palladium source and ligand), the base, the solvent, and the boronic acid derivative.
| Component | Recommended Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can be used directly but may be more air-sensitive.[9] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos) | For a highly activated substrate like this, simple phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. For more challenging couplings or to achieve lower catalyst loadings, more electron-rich and bulky ligands like P(t-Bu)₃ or specialized Buchwald ligands can significantly improve reaction efficiency.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][9] An aqueous solution of a carbonate base like K₂CO₃ is a cost-effective and generally effective choice. Caution: Strong bases like alkoxides should be avoided due to the presence of the ethyl ester, which is susceptible to hydrolysis. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A biphasic solvent system is standard.[8] The organic solvent (e.g., dioxane, toluene) solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and the boronate intermediate.[10] Dioxane and toluene are excellent choices for their high boiling points, allowing for a wide thermal window. |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronate Esters (e.g., Pinacol Esters) | Boronic acids are the most common coupling partners. Pinacol esters offer enhanced stability and are often used for the slow release of the corresponding boronic acid, which can be beneficial in complex syntheses.[6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 4-methyl-3-(trifluoromethyl)benzoate with phenylboronic acid.
Materials:
-
Ethyl 4-bromo-2-methyl-5-(trifluoromethyl)benzoate (or corresponding iodide/triflate)
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Ethyl 4-bromo-2-methyl-5-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Ensure solvents are properly degassed. Use fresh, high-purity palladium sources and boronic acids. Increase catalyst loading slightly (e.g., to 3-5 mol%). |
| Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. This can be exacerbated by prolonged heating or overly strong bases. | Use a slight excess of the boronic acid (1.2-1.5 equiv). Ensure the reaction is not heated for an unnecessarily long time after completion. Consider using a milder base like KF or K₃PO₄.[11] |
| Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) | Often caused by the presence of oxygen, which can interfere with the catalytic cycle. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high for prolonged periods. | Switch to a milder base such as K₂CO₃ or KF.[9] If high temperatures are required, consider protecting the acid as a more robust ester or running the reaction for a shorter duration. |
Conclusion
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a highly effective electrophile for Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature facilitates rapid oxidative addition, enabling the synthesis of complex trifluoromethylated biaryl compounds under relatively mild and accessible conditions. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
- UPL Ltd. (2024). A process for preparation of bixafen. (AU2022336652A1).
-
Zhang, G. et al. (2025). Process Optimization of Bixafen, Synthesis and Antifungal Activity of its Derivatives. SSRN. [Link]
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry website. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
-
Li, J. et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
Tan, Z. et al. (2025, August 6). ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen. ResearchGate. [Link]
-
Nishikata, T. et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology website. [Link]
-
Tan, Z. et al. (2025, January 1). ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen. Semantic Scholar. [Link]
-
Wang, T. et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. [Link]
- Jiangsu Agrotech & Consulting Co Ltd. (2023). A kind of synthetic method of bixafen. (CN116178264A).
-
Duarte, F. V. et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia website. [Link]
-
Sumii, Y., & Shibata, N. (2023). Optimization of the micro-flow reaction using fluoroform and benzophenone. ResearchGate. [Link]
-
Roy, A. et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
-
Ferreira, R. J. et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Le, C. et al. (2020, May 7). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
-
Clavé, G. et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
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Introduction: The Significance of 4-Methyl-3-(trifluoromethyl)benzoic Acid
An Application Guide to the Hydrolysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
4-Methyl-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural motifs are present in a variety of biologically active compounds. The synthesis of this carboxylic acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 4-methyl-3-(trifluoromethyl)benzoate. This document provides detailed protocols and scientific rationale for performing this critical transformation.
The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[2] This reaction can be catalyzed by either acid or base. For substrates like Ethyl 4-methyl-3-(trifluoromethyl)benzoate, the presence of the electron-withdrawing trifluoromethyl (-CF3) group plays a significant role in the reaction kinetics. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the rate of hydrolysis compared to non-fluorinated analogues.[3]
This guide will focus primarily on base-catalyzed hydrolysis, also known as saponification, as it is generally an irreversible process that proceeds to completion, simplifying product isolation.[4][5] Acid-catalyzed hydrolysis, a reversible equilibrium-driven process, will also be discussed as an alternative.
Part 1: The Chemistry of Hydrolysis
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most common and industrially preferred method for ester hydrolysis. The reaction involves the nucleophilic attack of a hydroxide ion (from a base like LiOH, NaOH, or KOH) on the ester's carbonyl carbon.[6] This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (⁻OCH₂CH₃) leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and ethanol.[6] To isolate the desired carboxylic acid, a subsequent acidification step is required to protonate the carboxylate.[4]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2] The reaction begins with the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which activates the carbonyl group for nucleophilic attack by water. A series of proton transfers and the elimination of ethanol lead to the formation of the carboxylic acid. This process is reversible and requires a large excess of water to drive the equilibrium towards the products.[2]
Caption: General Mechanism of Acid-Catalyzed Ester Hydrolysis.
Part 2: Experimental Protocols
The following protocols are designed for researchers and scientists. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.
Protocol 1: Preferred Method - Saponification with Lithium Hydroxide (LiOH)
This method is highly reliable and commonly used in laboratory settings for its clean reaction profile.[6] The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of both the nonpolar ester and the ionic hydroxide.[7]
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Reagent Addition: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in water and add it to the ester solution. Using a slight excess of base ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. This typically takes 2-6 hours.
-
Workup - Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~1-2. A white precipitate of 4-Methyl-3-(trifluoromethyl)benzoic acid will form.[8]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification (Optional but Recommended): For highest purity, the crude solid can be recrystallized. A common solvent system for this type of compound is ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Alternative Base - Saponification with Sodium Hydroxide (NaOH)
This protocol uses the more common and cost-effective base, sodium hydroxide. The procedure is very similar to the LiOH method.
Materials:
-
Same as Protocol 1, but substitute Sodium Hydroxide (NaOH) for LiOH.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, add Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH). An alcohol co-solvent like ethanol may be added to increase the solubility of the ester if needed.[9]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Workup: Cool the reaction to room temperature. If a co-solvent was used, remove it via rotary evaporation.
-
Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify with 2M HCl to a pH of ~1-2 to precipitate the product.[9] Collect the solid by vacuum filtration and wash with cold water.
-
Purification and Drying: Recrystallize and dry the product as described in Protocol 1.
Protocol 3: Acid-Catalyzed Hydrolysis
This method is less common due to its reversible nature but can be effective if a large excess of water is used.[2]
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine, Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ester (1.0 eq) with a large excess of water and a catalytic amount of concentrated H₂SO₄ (e.g., 10-15 mol%).
-
Reaction: Heat the mixture to reflux for an extended period (8-24 hours). The reaction must be driven to completion, which can be challenging due to the equilibrium.
-
Workup - Neutralization: Cool the mixture to room temperature. Carefully neutralize any remaining acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. The desired acid product may be partially soluble in water, so thorough extraction is necessary.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Part 3: Protocol Comparison and Workflow
Comparative Summary of Hydrolysis Protocols
| Parameter | Protocol 1 (LiOH) | Protocol 2 (NaOH) | Protocol 3 (Acid-Catalyzed) |
| Catalyst/Reagent | Lithium Hydroxide | Sodium Hydroxide | Sulfuric/Hydrochloric Acid |
| Stoichiometry | Stoichiometric (1.5-2.0 eq) | Stoichiometric (~2.0 eq) | Catalytic (0.1-0.2 eq) |
| Reaction Type | Irreversible | Irreversible | Reversible |
| Typical Solvent | THF / Water | Water / Ethanol | Water (large excess) |
| Reaction Time | 2 - 6 hours | 1 - 3 hours | 8 - 24 hours |
| Workup Simplicity | High (Precipitation) | High (Precipitation) | Moderate (Extraction) |
| Key Advantage | Clean reaction, good solubility | Cost-effective, common reagent | Avoids strong base |
| Key Disadvantage | Higher cost than NaOH | Potential solubility issues | Reversible, slow, requires excess water |
General Experimental Workflow
The overall process, from starting material to purified product, follows a logical sequence of synthesis and purification steps.
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- 5. vaia.com [vaia.com]
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- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. sserc.org.uk [sserc.org.uk]
Application Notes and Protocols for the Synthesis of Dinitroaniline Herbicides from Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Introduction: The Strategic Role of Fluorinated Benzoates in Modern Agrochemicals
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern agrochemical design. This strategic fluorination can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and a more desirable toxicological profile. Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable fluorinated building block, poised as a versatile starting material for the synthesis of high-value agrochemicals.
This application note provides a comprehensive guide for the multi-step synthesis of a dinitroaniline herbicide, a class of pre-emergent herbicides that includes commercially significant products like Trifluralin. These herbicides function by inhibiting microtubule assembly in target weeds, thereby disrupting cell division and preventing their growth.[1][2] The synthetic pathway detailed herein leverages Ethyl 4-methyl-3-(trifluoromethyl)benzoate to construct the core 2,6-dinitroaniline scaffold, followed by functionalization to yield the final active ingredient.
Synthetic Strategy Overview
The transformation of Ethyl 4-methyl-3-(trifluoromethyl)benzoate into a dinitroaniline herbicide is a multi-step process that involves the strategic conversion of the ethyl ester functionality into a dinitro-substituted aniline, followed by N-alkylation. The overall synthetic workflow is depicted below.
Caption: Overall synthetic scheme for the conversion of Ethyl 4-methyl-3-(trifluoromethyl)benzoate to a dinitroaniline herbicide.
Part 1: Synthesis of the Key Intermediate: 4-methyl-3-(trifluoromethyl)aniline
The initial phase of the synthesis focuses on the conversion of the ester group of the starting material into a primary amine, a critical transformation for the subsequent nitration steps.
Step 1.1: Amidation of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Rationale: The conversion of the ethyl ester to the primary amide is the first crucial step towards the aniline. Amides are the direct precursors for the Hofmann rearrangement. This transformation is typically achieved by reacting the ester with a source of ammonia.
Experimental Protocol:
-
To a high-pressure reaction vessel, add Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq).
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude 4-methyl-3-(trifluoromethyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
| Parameter | Value |
| Starting Material | Ethyl 4-methyl-3-(trifluoromethyl)benzoate |
| Reagent | Ammonia in Methanol |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
Step 1.2: Hofmann Rearrangement to 4-methyl-3-(trifluoromethyl)aniline
Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4] This is achieved by treating the amide with bromine in a basic solution, which proceeds through an isocyanate intermediate that is subsequently hydrolyzed to the amine.[5][6]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or water).
-
Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
Add the freshly prepared, cold sodium hypobromite solution dropwise to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C.
-
Stir the reaction at this temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-methyl-3-(trifluoromethyl)aniline, which can be purified by distillation or column chromatography.
| Parameter | Value |
| Starting Material | 4-Methyl-3-(trifluoromethyl)benzamide |
| Reagents | Bromine, Sodium Hydroxide |
| Temperature | 0-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Part 2: Synthesis of the 2,6-Dinitroaniline Core
This part of the synthesis focuses on the regioselective introduction of two nitro groups onto the aniline ring, a key structural feature of dinitroaniline herbicides.
Step 2.1: Protection of the Amino Group (Acetylation)
Rationale: Direct nitration of anilines is often problematic as the strongly acidic and oxidizing conditions can lead to the formation of undesired byproducts and oxidation of the amino group.[7][8] Furthermore, the protonated anilinium ion is a meta-director. To overcome this, the amino group is temporarily protected as an acetamide, which is an ortho, para-director and is less susceptible to oxidation.[9]
Experimental Protocol:
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Gently heat the reaction mixture to 50 °C for 30 minutes.
-
Pour the reaction mixture into cold water with stirring to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry to obtain N-acetyl-4-methyl-3-(trifluoromethyl)aniline.
Step 2.2: Dinitration of the Protected Aniline
Rationale: The dinitration of the protected aniline is carried out using a mixture of nitric acid and sulfuric acid. The acetylamino group directs the incoming nitro groups to the ortho positions. The reaction conditions are adapted from established procedures for the synthesis of dinitroaniline herbicides.[10]
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a thermometer, carefully add N-acetyl-4-methyl-3-(trifluoromethyl)aniline (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitrated product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 2.3: Deprotection of the Amino Group
Rationale: The final step to obtain the dinitroaniline core is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis.
Experimental Protocol:
-
Suspend the crude N-acetyl-2,6-dinitro-4-methyl-3-(trifluoromethyl)aniline in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2,6-dinitro-4-methyl-3-(trifluoromethyl)aniline.[11]
Part 3: Final N-Alkylation to a Dinitroaniline Herbicide
The final step involves the introduction of alkyl groups onto the nitrogen atom of the dinitroaniline core to produce the active herbicide.
Step 3.1: N,N-Dialkylation
Rationale: The N,N-dialkylation of the 2,6-dinitroaniline is a nucleophilic substitution reaction where the aniline nitrogen attacks an alkyl halide. The presence of two electron-withdrawing nitro groups reduces the nucleophilicity of the aniline, often requiring elevated temperatures and a base to neutralize the acid formed during the reaction.[12][13]
Experimental Protocol:
-
In a round-bottom flask, combine 2,6-dinitro-4-methyl-3-(trifluoromethyl)aniline (1.0 eq), an alkyl halide (e.g., n-propyl bromide, 2.5 eq), and a base (e.g., potassium carbonate, 2.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final dinitroaniline herbicide.
| Parameter | Value |
| Starting Material | 2,6-Dinitro-4-methyl-3-(trifluoromethyl)aniline |
| Reagents | n-Propyl bromide, Potassium carbonate |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Expected Yield | 75-90% |
Visualization of Key Transformations
Caption: Key mechanistic steps in the synthesis of the dinitroaniline herbicide.
Conclusion and Scientific Integrity
The protocols detailed in this application note provide a robust and logical pathway for the synthesis of dinitroaniline herbicides starting from Ethyl 4-methyl-3-(trifluoromethyl)benzoate. Each step is grounded in well-established organic chemistry principles, and the rationale behind key experimental choices has been elucidated to ensure reproducibility and a thorough understanding of the synthetic process. The protection-deprotection strategy for the aniline nitration and the specific conditions for the Hofmann rearrangement and N-alkylation are critical for achieving high yields and purity of the final product. This guide is intended to empower researchers and scientists in the agrochemical field to leverage fluorinated building blocks for the development of next-generation crop protection agents.
References
- Lilly, E. (1979). Preparation of 2,6-dinitroanilines. U.S. Patent No. 4,136,117. Washington, DC: U.S.
- D'Amico, J. J., & Schafer, T. R. (1980). Herbicidal N-substituted-2,6-dinitroanilines. U.S. Patent No. 4,226,789. Washington, DC: U.S.
-
Fedorov, A. Y., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26688-26695. [Link]
-
Organic Syntheses. (1943). 2,4-dinitroaniline. Organic Syntheses, Coll. Vol. 2, p.225. [Link]
-
Organic Syntheses. (1955). 2,6-dinitroaniline. Organic Syntheses, Coll. Vol. 3, p.329. [Link]
-
Homework.Study.com. (n.d.). Following are the final steps in the synthesis of trifluralin B, a preemergent herbicide. [Link]
-
Quora. (2017, December 28). How can you convert benzoic acid to aniline?[Link]
-
Chiang Mai J. Sci. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]-4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-ones. Chiang Mai Journal of Science, 45(4), 1909-1915. [Link]
-
Mitosis. (2025, March 23). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. Mitosis, 1(1), 1-20. [Link]
- Finchimica Spa. (1988). PROCEDIMENTO PER LA PREPARAZIONE DELL'ETALFLURALIN.
-
ResearchGate. (2016). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. [Link]
-
ResearchGate. (2016, January 7). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. [Link]
-
Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 5(12), 1916-1920. [Link]
-
ResearchGate. (n.d.). Commercial synthesis of trifluralin. [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1971). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 79-82. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
-
Quora. (2017, November 8). How can we convert ethylbenzene into aniline?[Link]
-
Khan Academy. (2022, December 22). Nitration of Aniline [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4994. [Link]
-
Oreate AI Blog. (2026, February 6). The Elusive One-Step Leap: From Benzoic Acid to Aniline. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
SlideShare. (n.d.). Hofman rearrangement. [Link]
-
Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2020). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 27(26), 32267–32280. [Link]
-
PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)aniline. [Link]
- Google Patents. (2009, December 18).
-
Chemistry Steps. (2025, June 17). Curtius Rearrangement. [Link]
-
Organic Syntheses. (1941). m-Nitrodimethylaniline. Organic Syntheses, Coll. Vol. 1, p.403. [Link]
-
CABI Digital Library. (2012). DETERMINATION OF DINITROANILINE HERBICIDE IN FOOD SAMPLES AND COMMERCIAL FORMULATION. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]
-
PubChem. (n.d.). 4-methyl-3-(trifluoromethyl)aniline. [Link]
-
J-STAGE. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(8), 2429-2431. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Khan Academy [khanacademy.org]
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- 11. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Process Development Guide: Scalable Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Executive Summary
This application note details the process development and scale-up protocols for the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate , a critical fluorinated building block often utilized in the synthesis of kinase inhibitors (e.g., structural analogs of Nilotinib) and advanced agrochemicals.
While direct Fischer esterification is common on a milligram scale, it often suffers from equilibrium limitations and water removal issues upon scale-up. This guide prioritizes Thionyl Chloride (
Strategic Route Analysis
Route Selection Logic
The choice of synthetic route depends heavily on raw material availability and regulatory constraints regarding hazardous gases.
| Feature | Route A: Acid Chloride Activation (Recommended) | Route B: Pd-Catalyzed Carbonylation (Alternative) |
| Starting Material | 4-Methyl-3-(trifluoromethyl)benzoic acid | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene |
| Reagents | CO (gas), Pd catalyst, Ethanol, Base | |
| Key Hazard | Carbon Monoxide (Toxic/Flammable) | |
| Atom Economy | Moderate (Loss of | High (100% atom utilization ideal) |
| Purification | Distillation / Crystallization | Column / Scavengers (Pd removal required) |
| Scalability | Excellent (Standard glass-lined reactors) | Requires High-Pressure Reactors (Autoclaves) |
Decision Matrix (Visualized)
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on raw material supply chain.
Protocol A: Thionyl Chloride Mediated Esterification (Primary)
Objective: Synthesis of 1.0 kg of Ethyl 4-methyl-3-(trifluoromethyl)benzoate via in-situ acid chloride generation. Reaction Type: Nucleophilic Acyl Substitution.
Reaction Mechanism & Causality
Unlike reversible Fischer esterification (
-
Activation:
-
Esterification:
Why this matters: The formation of gaseous byproducts (
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (for 1kg Output) | Role |
| 4-Methyl-3-(trifluoromethyl)benzoic acid | 204.15 | 1.0 | ~880 g | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 1.5 | ~770 g (470 mL) | Activator |
| Ethanol (Absolute) | 46.07 | 10.0 | ~2.5 L | Solvent/Reagent |
| DMF (Dimethylformamide) | 73.09 | 0.05 | 15 mL | Catalyst |
| Toluene | 92.14 | - | 2.0 L | Workup Solvent |
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
-
Equipment: Use a 5L Double-Jacketed Glass Reactor equipped with an overhead mechanical stirrer (Hastelloy or Teflon-coated), reflux condenser, and a caustic scrubber system (NaOH 10%) connected to the vent line.
-
Safety Note: Ensure the scrubber is active before charging
.
-
-
Charging: Under
atmosphere, charge the Benzoic Acid (880 g) and Ethanol (2.5 L) into the reactor. Start stirring at 250 RPM. -
Catalyst: Add DMF (15 mL). This catalyzes the formation of the Vilsmeier-Haack-like intermediate, significantly accelerating acid chloride formation.
Phase 2: Controlled Addition (Exotherm Management) 4. Cooling: Cool the slurry to 0–5°C using the jacket chiller. 5. Addition: Charge Thionyl Chloride (470 mL) via a pressure-equalizing dropping funnel over 60–90 minutes.
- Critical Process Parameter (CPP): Maintain internal temperature
. Rapid addition causes massive gas evolution ( ) which can overwhelm the scrubber.
Phase 3: Reaction & Reflux 6. Heating: Once addition is complete, slowly ramp the jacket temperature to 80°C to achieve reflux (internal temp ~78°C). 7. Duration: Hold at reflux for 4–6 hours. 8. IPC (In-Process Control): Sample reaction mixture. Analyze by HPLC or GC.
- Target: < 0.5% unreacted acid.[3]
Phase 4: Workup & Isolation
9. Distillation: Switch condenser to distillation mode. Distill off excess Ethanol and
- Note: Do not distill to dryness to avoid thermal degradation.
- Quench: Dilute the residue with Toluene (2.0 L). Cool to 10°C. Slowly add Saturated
solution (1.5 L) to neutralize residual acid/HCl.
- Caution:
evolution will be vigorous.
- Separation: Separate the organic layer. Wash with Brine (1.0 L). Dry over
(or use magnesium sulfate). - Final Purification: Concentrate the organic layer. The product is a high-boiling liquid/low-melting solid. For pharma-grade purity (>99.5%), perform a high-vacuum fractional distillation (bp approx. 110-115°C @ 5 mmHg).
Process Flow Diagram
Figure 2: Process flow for Thionyl Chloride mediated esterification.
Protocol B: Palladium-Catalyzed Carbonylation (Alternative)
Context: Use this route if the 4-Bromo-1-methyl-2-(trifluoromethyl)benzene is the available feedstock. This is a "Heck Carbonylation."[4]
Reaction Setup[1][2][4][5][6][7][8][9][10]
-
Reaction:
-
Safety Critical: This reaction requires a high-pressure autoclave (Hastelloy or Stainless Steel) rated for CO gas. CO is odorless and lethal; CO monitors are mandatory.
Key Reagents[2]
-
Substrate: 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 eq)
-
Catalyst:
(1 mol%) + dcpp (1,3-bis(dicyclohexylphosphino)propane) (1.2 mol%). Note: Bidentate ligands are crucial for stability. -
Base: Triethylamine (
) or (1.5 eq) to neutralize HBr. -
Solvent: Ethanol (excess).
Procedure Summary
-
Loading: Charge substrate, Pd catalyst, ligand, and base into the autoclave. Add Ethanol.[2]
-
Purging: Seal reactor. Purge with Nitrogen (3x), then Carbon Monoxide (3x).
-
Reaction: Pressurize to 5–10 bar (atm) with CO. Heat to 100°C. Stir vigorously (800 RPM) to overcome gas-liquid mass transfer limitations.
-
Workup: Cool, vent CO (to scrubber), filter off solid salts (Base-HBr), and concentrate the filtrate.
Analytical Controls & Specifications
To ensure the product meets "Drug Development" standards, the following specifications are recommended:
| Test | Method | Specification | Rationale |
| Assay | HPLC (C18, ACN/Water) | > 98.5% a/a | Critical for subsequent API steps. |
| Appearance | Visual | Clear colorless liquid | Color indicates oxidation/impurities. |
| Residual Acid | Titration / HPLC | < 0.5% | Acid interferes with base-sensitive steps. |
| Water Content | Karl Fischer (KF) | < 0.1% | Prevents hydrolysis during storage. |
| Residual Solvents | GC-Headspace | < ICH Limits | Ethanol/Toluene limits. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Use fresh | |
| Dark Coloration | High temperature during addition.[4][5][6] | Strictly control addition temp <20°C. Check purity of starting acid (aniline impurities cause color). |
| Product Solidifies | High purity (MP is near RT). | This is normal. Melt gently (30°C) for handling. |
| Corrosion in Reactor | HCl accumulation. | Ensure |
References
-
Process Safety in Esterification
-
Thionyl Chloride Activation
-
Palladium Carbonylation
-
Target Molecule Data
-
PubChem CID: 2775592 (4-Methyl-3-(trifluoromethyl)benzoic acid).[9]
-
Disclaimer: This document is for informational purposes for trained professionals. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) to assess thermal risks.
Sources
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
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- 3. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pure-synth.com [pure-synth.com]
- 9. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Abstract
This application note details the purification protocols for Ethyl 4-methyl-3-(trifluoromethyl)benzoate , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4] Due to the electron-withdrawing nature of the trifluoromethyl group and the lipophilicity of the ethyl ester, this compound presents unique separation challenges compared to non-fluorinated analogs. This guide provides a decision matrix between High-Vacuum Distillation (for scale-up) and Flash Column Chromatography (for high-purity research samples), grounded in physicochemical principles.
Physicochemical Profile & Compound Identification[1][5][6]
Before initiating purification, the operator must verify the crude material's properties.[1][5] The presence of the trifluoromethyl (-CF
| Property | Description / Value (Estimated) | Technical Note |
| Chemical Structure | Ethyl ester of 4-methyl-3-(trifluoromethyl)benzoic acid | Lipophilic, electron-deficient aromatic ring.[1][2][3][4] |
| Physical State | Liquid or Low-Melting Solid | Analogous to Ethyl 4-(trifluoromethyl)benzoate (Liq.) [1].[1][2][4] |
| Boiling Point | ~85–95 °C @ 5 mmHg | Estimated based on analog bp of 80°C @ 5mmHg [2].[1][2][4] |
| Solubility | Soluble in EtOAc, DCM, Hexanes, Et | Insoluble in water.[1] |
| Key Impurities | 1. 4-methyl-3-(trifluoromethyl)benzoic acid (Starting Material)2.[1][2][3][4] Ethanol (Solvent)3.[1][2][4] Mineral acids (Catalyst) | Acidic impurities must be removed chemically before physical separation.[1][2][4] |
Pre-Purification: The Chemical Work-up (Mandatory)[2][3]
Principle: Physical separation techniques (distillation/chromatography) are inefficient at removing unreacted starting acids due to "streaking" on silica or co-distillation.[1][2][4] A chemical acid-base extraction is the primary purification step.[1][2][3][4]
Protocol:
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.[2][4]
-
Acid Removal (Critical): Wash the organic phase twice with saturated aqueous NaHCO
.[1][2][4] -
Neutralization: Wash once with Brine (saturated NaCl) to remove trapped water and trace base.[1][2][4]
-
Drying: Dry over anhydrous MgSO
(Magnesium Sulfate) for 15 minutes. Filter and concentrate under reduced pressure.[1][2][4][6]
Stop Point: Analyze the "Crude Neutral" oil via TLC (Thin Layer Chromatography). If the starting acid spot (low R
Method A: Flash Column Chromatography
Best For: Research scale (<5 g), high purity requirements (>99%), and removal of close-eluting non-acidic byproducts.[1][2]
Stationary Phase Selection
The -CF
Step-by-Step Protocol
-
TLC Optimization:
-
Column Packing:
-
Loading:
-
Elution Gradient:
-
Fraction Analysis:
-
Collect fractions. Visualize spots under UV (254 nm). The aromatic ring provides strong UV absorption.[4]
-
Method B: High-Vacuum Distillation
Best For: Scale-up (>10 g), removal of heavy polymeric residues, and solvent-free purification.[1][2][3][4]
Safety Note: Fluorinated compounds can degrade at high temperatures if acidic impurities are present.[1][2][4] Ensure the Pre-Purification Work-up (Section 2) was thorough.
Setup & Parameters
-
Apparatus: Short-path distillation head (Vigreux column optional for higher purity).
-
Vacuum Requirement: High vacuum (<5 mmHg) is essential to keep the bath temperature below 140°C, preventing thermal decomposition.[1][2]
Protocol
-
Degassing: Place crude in the boiling flask. Stir rapidly under vacuum (no heat) for 10 minutes to remove residual solvents (Ethanol/EtOAc).
-
Heating Ramp:
-
Storage: Store the clear, colorless liquid under Argon/Nitrogen.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying this fluorinated ester, ensuring the correct method is chosen based on scale and impurity profile.
Figure 1: Purification decision tree emphasizing the mandatory removal of acidic precursors prior to physical separation.[1][2][3]
Quality Control (QC) & Troubleshooting[1][2][4]
Validating Purity:
-
1H NMR (CDCl
): Look for the diagnostic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).[1][2][4] The aromatic region should show 3 protons.[4] The methyl group on the ring will appear as a singlet ~2.4–2.5 ppm. -
19F NMR: Crucial for fluorinated compounds.[1][2][4] Should show a single clean peak for the -CF
group (~ -63 ppm).[1][2][3][4] Multiple fluorine peaks indicate regioisomers or unreacted starting material.[1][2][4]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Streaking on TLC | Residual Benzoic Acid | Repeat NaHCO |
| Low Yield (Distillation) | Polymerization or Decomposition | Ensure bath temp <150°C. Check vacuum quality.[1][2][4] Add radical inhibitor (BHT) if suspected.[1][4] |
| Cloudy Distillate | Water contamination | Dry crude more thoroughly with MgSO |
References
-
Sigma-Aldrich. Ethyl 4-(trifluoromethyl)benzoate Product Page. (Accessed 2025).[1][2][4][8][7] Link[1][2][4]
-
PubChem. Ethyl 4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine.[2][4][8] (Accessed 2025).[1][2][4][8][7] Link
-
BenchChem. Purification of Fluorinated Benzaldehyde Derivatives. (General protocols for fluorinated aromatics). Link
-
Organic Syntheses. Esterification of Carboxylic Acids: General Procedures. Org. Synth. Coll. Vol. 9, p.1080.[1][4] Link
Sources
- 1. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(trifluoromethyl)benzoate [webbook.nist.gov]
- 4. 2-Trifluoromethylbenzoic acid, 4-methylpentyl ester | C14H17F3O2 | CID 599276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | C10H8F4O2 | CID 23077780 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for quantifying Ethyl 4-methyl-3-(trifluoromethyl)benzoate
An Application Guide to the Quantitative Analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development and quality control, this guide presents two primary validated methods: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The document delves into the causal rationale behind experimental choices, offers step-by-step protocols, and outlines a framework for method validation consistent with international regulatory standards.[1][2] This guide is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish precise and accurate quantitative assays for this compound.
Introduction and Compound Overview
Ethyl 4-methyl-3-(trifluoromethyl)benzoate is an aromatic ester containing both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl (-CF₃) group. This substitution pattern makes it a valuable and versatile building block in organic synthesis. The trifluoromethyl group is a bioisostere of other chemical groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules, making it a privileged moiety in modern drug design.
Accurate quantification of this intermediate is paramount for several reasons:
-
Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthesis protocols.
-
Quality Control: To assess the purity of starting materials and final products, ensuring they meet stringent specifications.
-
Stability Studies: To evaluate the degradation of the compound under various storage conditions.
This document provides the scientific foundation and practical protocols to achieve these analytical objectives.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source / Note |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₁H₁₁F₃O₂ | Calculated |
| Molecular Weight | 232.20 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures[3] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Inferred from structure |
| UV Chromophore | Substituted benzene ring | Provides basis for UV detection |
| Volatility | Sufficiently volatile for Gas Chromatography | Inferred from ester structure |
Rationale for Method Selection
The choice of an analytical technique is governed by the analyte's properties and the specific requirements of the analysis (e.g., speed, sensitivity, matrix complexity). For Ethyl 4-methyl-3-(trifluoromethyl)benzoate, both liquid and gas chromatography are highly suitable.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry for purity and assay testing.[4] The compound's moderate polarity and aromatic structure make it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly effective due to the presence of the benzene ring chromophore. This method offers excellent precision and is non-destructive.
-
Gas Chromatography (GC): As a substituted benzoate ester, the analyte possesses sufficient volatility and thermal stability for GC analysis.[5] GC often provides higher resolution and faster analysis times than HPLC. Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, offering a wide linear range and high sensitivity, making it ideal for quantification.
Primary Method: Reversed-Phase HPLC with UV Detection
This section details a robust RP-HPLC-UV method for the routine quantification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase. The analyte, being relatively non-polar, is retained on the column and then eluted by the organic component of the mobile phase.
Experimental Protocol: HPLC-UV
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes and syringes.
-
HPLC grade Acetonitrile (ACN) and Water.
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate reference standard (>99% purity).
3.1.2. Chromatographic Conditions The selection of a C18 column is based on its versatility and strong hydrophobic retention for aromatic compounds. The mobile phase of acetonitrile and water provides a good balance of solvent strength to achieve a reasonable retention time and sharp peak shape.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately non-polar aromatic compounds. |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water | Provides optimal retention and peak shape. Can be adjusted as needed. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| UV Detection | 240 nm | Wavelength of significant absorbance for the substituted benzene ring. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
3.1.3. Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards (Calibration Curve): Prepare a series of at least five working standards by serial dilution of the stock solution into a suitable concentration range (e.g., 5, 25, 50, 100, 200 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.
HPLC Workflow Diagram
Caption: HPLC-UV workflow from preparation to final report.
Method Validation Framework
A self-validating protocol is essential for trustworthiness.[1] The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][6]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the peak for the analyte is free from interference from impurities or matrix components. | Peak purity analysis (via DAD) should pass. Resolution > 2 from nearest peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a 5-point calibration curve. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery of spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6 injections): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target sample concentration. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp (±5°C), etc. |
Alternative Method: Gas Chromatography with FID
GC-FID serves as an excellent alternative or confirmatory technique. It is particularly useful for assessing volatile impurities that may not be well-retained by RP-HPLC. The principle involves vaporizing the sample, separating its components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase, and detecting the eluted components via flame ionization.
Experimental Protocol: GC-FID
4.1.1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector, FID detector, and autosampler.
-
Data acquisition and processing software.
-
GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Other materials as listed in Section 3.1.1.
4.1.2. Chromatographic Conditions A non-polar or mid-polar capillary column is chosen to separate compounds primarily by boiling point. The temperature program allows for the elution of the analyte in a reasonable time with good peak shape while separating it from potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. Hydrogen provides better efficiency but requires safety precautions. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min | Temperature gradient ensures elution of the analyte and higher-boiling impurities. |
| Detector Temperature | 300 °C (FID) | Prevents condensation of eluted compounds in the detector. |
4.1.3. Standard and Sample Preparation
-
Method: Similar to HPLC, prepare a stock solution (e.g., in ethyl acetate or dichloromethane) and a series of working standards for the calibration curve. Ensure the sample is diluted to a concentration within this range. An internal standard (e.g., a stable hydrocarbon like dodecane) can be added to improve precision.
GC Workflow Diagram
Caption: GC-FID workflow for quantitative analysis.
Orthogonal Method: Structural Confirmation by NMR
While chromatographic methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural identification.[7] For Ethyl 4-methyl-3-(trifluoromethyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture. The ¹⁹F NMR is particularly powerful, as it would show a singlet for the -CF₃ group in a region of the spectrum free from other signals, serving as a unique fingerprint for trifluoromethylated compounds.[8]
Conclusion
This application note provides two robust, validated methods for the quantification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. The RP-HPLC-UV method is recommended as the primary technique for quality control and assay determination due to its high precision and ease of use in pharmaceutical labs. The GC-FID method serves as an excellent alternative and a valuable tool for analyzing volatile impurities. Adherence to the outlined protocols and validation framework will ensure the generation of accurate, reliable, and defensible analytical data, supporting robust research, development, and manufacturing processes.
References
- Vertex AI Search. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
- PubChem. (2025). Ethyl 4-(trifluoromethyl)benzoate.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- NIST. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. NIST Chemistry WebBook.
- ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- ProPharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Scilife. (2023). Analytical method validation: are your analytical methods suitable for intended use?
- Sigma-Aldrich. (n.d.). Ethyl 3-fluoro-4-(trifluoromethyl)benzoate.
- ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 4-(Trifluoromethyl)benzoate.
- SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.
- Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Ethyl 3-fluoro-4-(trifluoromethyl)benzoate | 773135-31-2 [sigmaaldrich.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. scielo.br [scielo.br]
- 6. qbdgroup.com [qbdgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. asahilab.co.jp [asahilab.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. We move beyond simple protocols to address the common challenges and nuances of this esterification, providing you with the insights needed to troubleshoot experiments, optimize conditions, and maximize your yield and purity.
Section 1: Foundational Synthesis Protocol
The most common and cost-effective method for preparing Ethyl 4-methyl-3-(trifluoromethyl)benzoate is the Fischer-Speier esterification. This equilibrium-driven reaction requires careful control of conditions to achieve high yields.
Core Protocol: Fischer-Speier Esterification
This protocol provides a robust baseline for the synthesis, starting from 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol.
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid
-
Anhydrous Ethanol (EtOH), Reagent Grade
-
Concentrated Sulfuric Acid (H₂SO₄), Catalyst
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and a significant excess of anhydrous ethanol (10-20 eq). Ethanol here serves as both a reagent and the solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The reaction progress should be monitored.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will evolve.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[1]
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 4-methyl-3-(trifluoromethyl)benzoate.[1][2]
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
Low yields in Fischer esterification are almost always linked to the reaction's equilibrium.[3] The reaction is reversible, and the presence of the water byproduct will push the equilibrium back towards the starting materials.
Primary Culprits:
-
Water Contamination: The most frequent cause. Ensure your ethanol is anhydrous and all glassware is thoroughly dried.[4] Even small amounts of water in the reagents or from atmospheric moisture can inhibit the reaction.
-
Insufficient Excess of Alcohol: Le Châtelier's principle dictates that a large excess of a reactant is needed to drive the equilibrium forward.[5][6] Using ethanol as the solvent is a standard method to ensure this condition is met.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are refluxing at the correct temperature and for a sufficient duration. Monitor via TLC until the starting acid spot is no longer visible.[4]
-
Loss During Workup: The product can be lost during neutralization and extraction steps. Ensure thorough extraction from the aqueous layer and careful separation of layers.[3][4]
dot
Caption: Troubleshooting flowchart for low yield diagnosis.
Q2: My reaction appears to have stalled. The starting material is still present after many hours of reflux. What should I do?
A stalled reaction can be due to catalyst deactivation or insufficient thermal energy.
-
Verify Temperature: First, confirm that your heating mantle and condenser are functioning correctly and that the reaction is maintaining a steady reflux at ~80°C.[7]
-
Catalyst Activity: The sulfuric acid catalyst can be neutralized by basic impurities in the starting materials. If you suspect this, a small, careful addition of fresh catalyst may restart the reaction. However, do not add an excessive amount as it can lead to side reactions and complicate the workup.
-
Consider Water Removal: If using ethanol as the solvent isn't sufficient, you can switch the solvent to toluene and use a Dean-Stark apparatus. This setup physically removes water from the reaction mixture as an azeotrope, definitively driving the reaction to completion.[8][9]
Q3: I see an unknown spot on my TLC plate after the reaction. What could it be?
While this reaction is generally clean, side products can form.
-
Unreacted Starting Material: The most common "impurity" is the starting carboxylic acid. This is easily removed during the workup by washing with a basic solution like sodium bicarbonate.[1][7]
-
Diethyl Ether Formation: At the reflux temperature of ethanol with a strong acid catalyst, a small amount of diethyl ether can form via the dehydration of two ethanol molecules. This is a volatile byproduct and is typically removed during rotary evaporation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in this reaction?
Sulfuric acid serves two critical functions in Fischer esterification.[7]
-
Catalyst: It protonates the carbonyl oxygen of the carboxylic acid.[5][9] This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Dehydrating Agent: Concentrated sulfuric acid is hygroscopic. It sequesters the water produced during the reaction, helping to shift the equilibrium towards the ester product.[7]
dot
Caption: Simplified mechanism of Fischer-Speier esterification.
Q2: Are there alternative, milder methods if my substrate is sensitive to strong acid?
Yes. If your starting material contains acid-sensitive functional groups, the harsh conditions of Fischer esterification may not be suitable. Consider these alternatives:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions at room temperature. The main drawback is the formation of a urea byproduct that must be filtered off.[10][11]
-
Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with ethanol, often in the presence of a mild base like pyridine, to form the ester. This method avoids strong acid and high temperatures.[11]
Q3: What are the optimal conditions for monitoring the reaction by TLC?
A good mobile phase for monitoring this reaction is a 4:1 mixture of Hexanes:Ethyl Acetate.
-
The carboxylic acid starting material is more polar and will have a lower Rf value (it will not travel as far up the plate).
-
The ester product is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible under a UV lamp.
Section 4: Data & Reference Tables
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Eq. | Role | Rationale |
| 4-methyl-3-(trifluoromethyl)benzoic acid | 1.0 | Substrate | The limiting reagent. |
| Anhydrous Ethanol | 10 - 20 | Reagent/Solvent | Large excess drives the equilibrium towards the product.[6][12] |
| Conc. Sulfuric Acid | 0.1 - 0.2 | Catalyst | Provides the acidic environment and assists in water removal.[7] |
Table 2: Quick Troubleshooting Reference
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Insufficient reflux time or temperature. | Verify reflux temperature is ~80°C and extend reaction time. Monitor by TLC. |
| Reaction Stalled | Catalyst neutralized or inactive. | Carefully add a small amount of fresh H₂SO₄. |
| Product Contaminated with Starting Material | Incomplete reaction or insufficient basic wash. | Ensure reaction completion via TLC; perform thorough NaHCO₃ washes during workup.[1] |
| Formation of Emulsion during Workup | Soaps formed from carboxylic acid salt. | Add brine to the separatory funnel to help break the emulsion. |
dot
Caption: General experimental workflow for the synthesis.
References
- Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions - Benchchem. (n.d.).
- Fisher Esterification: Synthesis and Purification of Esters - Chemistry - HSCprep. (2025, March 4).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020, April 3).
- Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 - ResearchGate. (2025, March 14).
- How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.).
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- Acid to Ester - Common Conditions. (n.d.).
- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- esterification of benzoic acid to methyl benzoate. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid is showing low conversion. What are the likely causes?
A1: Low conversion in Fischer esterification is typically due to the reversible nature of the reaction.[1][2][3][4][5] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted towards the product. Common causes for incomplete reaction include:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
-
Water Content: The presence of water in the starting materials or solvent will inhibit the reaction. Use anhydrous reagents and solvents.
-
Inefficient Water Removal: The water produced during the reaction needs to be removed to drive the equilibrium forward.[3][4]
Q2: I am observing an unknown impurity with a similar polarity to my desired ethyl ester product after purification. What could it be?
A2: A common side product in acid-catalyzed reactions with ethanol is the formation of diethyl ether, especially at higher temperatures. Another possibility, if starting from an aryl halide via carbonylation, is the hydrodehalogenation of the starting material, leading to 4-methyl-benzotrifluoride.
Q3: Can I use a tertiary alcohol for the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid?
A3: It is not recommended. Tertiary alcohols are prone to elimination under the acidic and often heated conditions of Fischer esterification, which would lead to the formation of alkenes.[1]
Troubleshooting Guide: In-depth Analysis of Side Reactions
This section provides a more detailed examination of potential side reactions and offers comprehensive solutions.
Scenario 1: Synthesis via Fischer Esterification of 4-Methyl-3-(trifluoromethyl)benzoic Acid
This is a common and direct route. However, several side reactions can compromise yield and purity.
-
Root Cause Analysis: The Fischer esterification is an equilibrium-controlled process.[2][3][4][5] The presence of the byproduct, water, can hydrolyze the ester back to the carboxylic acid and alcohol, thus preventing the reaction from reaching completion.
-
Troubleshooting Protocol:
-
Root Cause Analysis: At temperatures exceeding 140°C, the strong acid catalyst can promote the dehydration of ethanol to form diethyl ether. This not only consumes the alcohol but also introduces a significant impurity.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature between 60-110°C.[1]
-
Catalyst Concentration: Avoid excessively high concentrations of the acid catalyst.
-
Scenario 2: Synthesis via Palladium-Catalyzed Carbonylation of an Aryl Halide
An alternative route involves the carbonylation of a suitable precursor like 3-bromo-4-methylbenzotrifluoride in the presence of ethanol. This method avoids the need to first synthesize and isolate the carboxylic acid.
-
Root Cause Analysis: A significant side reaction in palladium-catalyzed carbonylations is the direct reduction of the aryl halide to the corresponding arene (in this case, 4-methyl-benzotrifluoride).[6] This occurs when the acylpalladium intermediate reacts with a hydride source instead of the desired nucleophile.
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress this side reaction.
-
Base Selection: Use a non-coordinating, sterically hindered base.
-
CO Pressure: Increasing the carbon monoxide pressure can favor the carbonylation pathway over the reduction pathway.[6]
-
-
Root Cause Analysis: The palladium catalyst can also promote the coupling of two molecules of the aryl halide starting material, leading to the formation of a biphenyl derivative.
-
Troubleshooting Protocol:
-
Catalyst Precursor: Ensure the Pd(0) active species is generated efficiently and that the reaction is not stalled at the Pd(II) stage.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homo-coupling side reaction.
-
Data Presentation
Table 1: Comparison of Conditions for Fischer Esterification
| Parameter | Condition A (Standard) | Condition B (Optimized for High Conversion) | Potential Side Reactions |
| Catalyst | Conc. H₂SO₄ (5 mol%) | p-TsOH (10 mol%) | Ether formation, charring |
| Ethanol | 3 equivalents | 10 equivalents (or as solvent) | - |
| Temperature | 80°C (Reflux) | 80°C (Reflux) with Dean-Stark | Diethyl ether (if >140°C) |
| Water Removal | None | Dean-Stark Trap | - |
| Typical Yield | 60-70% | >90% | - |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification with Dean-Stark Trap
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add toluene as the solvent and ethanol (5.0 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for Fischer Esterification highlighting key steps and potential side reactions.
Caption: Desired esterification vs. side reaction of ether formation.
References
- Palladium-Catalyzed Carbonylation—A Reaction Come of Age.Organometallics.
- Palladium-catalyzed carbonylation reactions of aryl halides and rel
- Palladium-catalyzed carbonylation reactions of aryl halides and rel
- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Form
- Advances in the Carbonylation of Aryl Halides Using Palladium C
- Fischer–Speier esterific
- Fischer Esterific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
- Fischer Esterific
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.Thompson Rivers University.
Sources
Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Welcome to the technical support center for Ethyl 4-methyl-3-(trifluoromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique substitution pattern of this compound, featuring both a lipophilic trifluoromethyl group and a methyl group, can present significant solubility challenges. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these issues and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Q1: Why is my Ethyl 4-methyl-3-(trifluoromethyl)benzoate not dissolving in my reaction solvent?
A1: The solubility of Ethyl 4-methyl-3-(trifluoromethyl)benzoate is dictated by the interplay of its structural features. The trifluoromethyl (CF3) group is highly lipophilic and electron-withdrawing, while the ethyl ester provides some polarity. This combination can lead to poor solubility in both highly polar (e.g., water) and very nonpolar (e.g., hexanes) solvents. Achieving a homogeneous solution often requires a solvent system that can effectively solvate both the aromatic ring and the ester functional group. Aprotic polar solvents like Tetrahydrofuran (THF) or Dioxane are often a good starting point.
Q2: I'm performing a hydrolysis (saponification) reaction with NaOH in water, and the reaction is extremely slow or incomplete. Is this a solubility issue?
A2: Yes, this is a classic sign of a solubility-limited reaction. Since Ethyl 4-methyl-3-(trifluoromethyl)benzoate has very low solubility in purely aqueous media, the hydroxide ions cannot efficiently access the ester group for reaction. This creates a heterogeneous mixture where the reaction can only occur at the interface between the organic and aqueous phases, leading to poor reaction rates. To resolve this, a co-solvent system is necessary.
Q3: Can I simply heat the reaction to improve solubility?
A3: While increasing the temperature can improve solubility, it may not be sufficient on its own, especially in biphasic systems. Furthermore, excessive heat can lead to unwanted side reactions or degradation of your starting material or product. A more robust strategy involves selecting an appropriate solvent or co-solvent system first, and then applying moderate heat if necessary.
Q4: What is a co-solvent and how does it help?
A4: A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a compound.[1] For reactions involving an aqueous phase, like a basic hydrolysis, a water-miscible organic solvent such as THF, ethanol, or dioxane is used. The co-solvent bridges the polarity gap between the water and the poorly soluble ester, creating a single, homogeneous phase where the reactants can freely interact.[1][2] This dramatically increases the reaction rate and conversion.
Troubleshooting Guides by Reaction Type
Guide 1: Saponification (Ester Hydrolysis)
Issue: Incomplete or slow hydrolysis using aqueous NaOH or LiOH.
Underlying Cause: Poor miscibility between the aqueous base and the organic ester. The reaction is limited to the interface of the two phases.
Solutions:
-
Implement a Co-Solvent System: This is the most common and effective solution.
-
Rationale: A co-solvent like THF, 1,4-dioxane, or methanol will create a single phase, allowing the hydroxide ions to freely access the ester. The choice of co-solvent can be critical; for example, methanol is more polar than THF and can help solubilize the hydroxide salt more effectively.[2]
-
Protocol: See the detailed experimental protocol below.
-
-
Utilize Phase-Transfer Catalysis (PTC):
-
Rationale: If a single-phase system is not desirable or feasible, a phase-transfer catalyst can be used.[3][4] These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), carry the nucleophile (e.g., OH⁻) from the aqueous phase into the organic phase where the ester is dissolved.[3][5] This facilitates the reaction without requiring a homogeneous solution.
-
When to use: PTC is particularly useful for larger-scale reactions where using large volumes of organic co-solvents may be impractical. It often allows for the use of less expensive inorganic bases and can be more environmentally friendly.[6]
-
Data & Protocols
Table 1: Common Solvents for Modifying Solubility
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Key Properties & Use Cases |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Excellent for creating a homogeneous phase in aqueous/organic reactions. Good general-purpose solvent for the title compound.[7] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.0 | Higher boiling point than THF, useful for reactions requiring more heat. Miscible with water.[7] |
| Methanol (MeOH) | CH₄O | 65 | 33.0 | Polar protic solvent. Can act as a co-solvent but carries a risk of transesterification.[8] Best used with caution in hydrolysis. |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.6 | A common co-solvent for hydrolysis, less risk of transesterification than methanol for an ethyl ester.[2][8] |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 36.64 | Polar aprotic solvent. Can be used as a co-solvent, but miscibility with aqueous base can be limited.[8] |
| Toluene | C₇H₈ | 111 | 2.4 | Good nonpolar solvent for dissolving the ester in PTC reactions. Immiscible with water.[7] |
Experimental Protocol: Co-Solvent Mediated Hydrolysis
This protocol provides a robust method for the complete hydrolysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Materials:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 eq) in a 3:1 mixture of THF and water. A typical concentration would be 0.1 to 0.5 M. Stir until the solid is fully dissolved.
-
Addition of Base: Add NaOH (1.5 to 2.0 eq) to the solution. If using LiOH, which is often preferred for stubborn esters, similar equivalents can be used.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1M HCl to neutralize the excess base and protonate the carboxylate salt. The product, 4-methyl-3-(trifluoromethyl)benzoic acid, will often precipitate. Adjust the pH to ~2-3 to ensure complete protonation.
-
Extraction: Add ethyl acetate to the flask to dissolve the precipitated product. Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude acid can be purified by recrystallization if necessary.
Advanced Troubleshooting & Visualization
Logical Workflow for Overcoming Solubility Issues
When initial attempts fail, a systematic approach is crucial. The following diagram outlines a decision-making process for troubleshooting solubility-driven reaction failures.
Sources
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. biomedres.us [biomedres.us]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. reddit.com [reddit.com]
purification challenges of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Technical Support Center: Purification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Ticket ID: #PUR-CF3-BENZ-09 Subject: Troubleshooting Isolation & Purification Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties in the purification of Ethyl 4-methyl-3-(trifluoromethyl)benzoate . This compound presents a unique intersection of challenges due to the electronic effects of the trifluoromethyl (
The presence of the
This guide provides a validated troubleshooting framework to address these specific chemical behaviors.
Module 1: The Hydrolysis Trap (Yield Loss During Workup)
The Problem: Users frequently report variable yields or the reappearance of the starting carboxylic acid (4-methyl-3-(trifluoromethyl)benzoic acid) after aqueous workup, even when the reaction showed 100% conversion by TLC/HPLC.
The Science (Root Cause):
The
-
Mechanism: The carbonyl carbon becomes highly electron-deficient.
-
Consequence: The rate of nucleophilic attack by hydroxide (
) or even water is accelerated by orders of magnitude compared to ethyl benzoate. Standard "strong base" washes (1M NaOH) to remove unreacted acid will hydrolyze your product.
Protocol: The "Buffered" Workup Do not use NaOH or KOH. Use this modified quenching protocol:
-
Quench: Cool reaction mixture to 0°C.
-
Wash 1 (Acid Removal): Wash organic phase with saturated
(mild base) or 0.5 M Phosphate Buffer (pH 7.5–8.0). Do not exceed pH 9. -
Wash 2 (Brine): Wash immediately with saturated NaCl to remove residual water.
-
Drying: Dry over
(Sodium Sulfate) rather than (Magnesium Sulfate). is slightly Lewis acidic and can promote transesterification or hydrolysis if traces of alcohol/water remain.
Module 2: Chromatographic "Slippage" & Resolution
The Problem:
The compound elutes near the solvent front (high
The Science (Root Cause): Fluorinated compounds exhibit low surface energy and weak van der Waals interactions with the polar silica stationary phase. This "fluorine effect" causes them to behave more like aliphatic hydrocarbons than typical aromatics.
Protocol: The "Fluorine-Specific" Gradient
Standard gradients (0
-
Stationary Phase: Standard Silica Gel 60 (40-63 µm).
-
Mobile Phase Modifier:
-
Primary Solvent: Pentane or Heptane (preferred over Hexane for better separation of lipophilic bands).
-
Secondary Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
-
Recommended Gradient:
-
Start: 100% Heptane (Flush non-polar impurities).
-
Ramp: 0%
10% MTBE in Heptane over 10 CV (Column Volumes). -
Note: MTBE provides better selectivity for the ester oxygen lone pairs than EtOAc in this specific matrix.
-
Data:
| Solvent System | Ethyl Benzoate ( | Ethyl 4-Me-3- | Resolution Status |
| 10% EtOAc / Hex | 0.45 | 0.65 | Poor (Elutes too fast) |
| 10% DCM / Pentane | 0.20 | 0.35 | Excellent |
| 5% MTBE / Heptane | 0.25 | 0.40 | Optimal |
Module 3: Distillation & Thermal Stability
The Problem: During vacuum distillation, the compound solidifies in the condenser (sublimation-like behavior) or degrades.
The Science (Root Cause):
-
Melting Point: The high symmetry and lipophilicity of the
/Methyl motif often raise the melting point relative to the liquid ethyl benzoate. -
Boiling Point: The
group adds significant mass (MW ~232 g/mol ), raising the boiling point, but the C-F bonds are thermally stable.
Protocol: Short-Path Distillation If chromatography is not viable (scale >50g), use Kugelrohr or Short-Path distillation.
-
Vacuum Requirement: High vacuum (<1 mbar) is mandatory.
-
Condenser Temp: Set condenser fluid to 40°C (warm water). Do not use chilled water. This prevents the compound from crystallizing inside the condenser and blocking the path (a safety hazard).
-
Azeotropes: If synthesized via Fischer esterification, remove residual Ethanol completely via rotary evaporation with a Heptane chaser before distillation. Ethanol forms azeotropes that complicate BP readings.
Visual Workflow: Purification Decision Matrix
The following logic gate helps you decide the optimal purification route based on crude purity and scale.
Figure 1: Decision matrix for purification based on impurity profile and scale.
Frequently Asked Questions (FAQs)
Q1: Can I use acidic alumina instead of silica to prevent hydrolysis?
A: While acidic alumina prevents base-catalyzed hydrolysis, it often retains polar impurities too strongly. Neutral Silica Gel (pH ~6.5–7.0) is safe provided you do not leave the compound on the column for extended periods (>4 hours). The
Q2: My NMR shows a "ghost" peak near the
-
Rotamers: Unlikely for this ester.
-
Regioisomers: If synthesized via electrophilic substitution (e.g., nitration/reduction/Sandmeyer), you may have the 3-methyl-4-trifluoromethyl isomer. These are extremely hard to separate. Check the coupling constants in
NMR: The aromatic protons will show distinct splitting patterns (singlet vs. doublet) depending on the relative positions of the substituents.
Q3: Is this compound light sensitive? A: Generally, trifluoromethyl benzoates are stable to ambient light. However, if your synthesis involved iodinated intermediates, residual iodine can cause photo-degradation. Store in amber vials as a precaution.
References & Grounding
-
Effects of Fluorine on Ester Hydrolysis:
-
Chromatography of Fluorinated Compounds:
-
Technique: Fluorinated molecules often require non-polar mobile phases due to the "fluorous" effect, where perfluoroalkyl groups exhibit solvophobicity in standard organic solvents.
-
Source:Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Resolution." Synlett, 2001.
-
-
General Purification of Benzoates:
-
Standard: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Refer to Chapter on Esters).
-
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for Ethyl 4-methyl-3-(trifluoromethyl)benzoate before handling. The compound may cause skin and eye irritation (H315, H319).
Sources
optimizing reaction conditions for Ethyl 4-methyl-3-(trifluoromethyl)benzoate functionalization
Technical Support Guide: Functionalization of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Case Reference: #TFM-BENZ-OPT-026 Subject: Optimization of Reaction Conditions & Troubleshooting Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 261951-97-5), a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Nilotinib analogs).
This scaffold presents a unique "push-pull" electronic environment:
-
Electronic Deactivation: The ring is electron-deficient due to the synergistic withdrawing effects of the ester (
) and trifluoromethyl ( ) groups. -
Steric Crowding: The ortho relationship between the bulky
group and the reactive methyl group ( ) creates a steric barrier that complicates radical functionalization.
This guide prioritizes the two most common transformation requests for this substrate: Benzylic Bromination (Wohl-Ziegler) and Ester Hydrolysis .
Module 1: Benzylic Bromination (Wohl-Ziegler Protocol)[1]
The Challenge: The electron-deficient nature of the ring destabilizes the benzylic radical intermediate, while the ortho-
Optimized Protocol
| Parameter | Recommendation | Technical Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of |
| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over Benzoyl Peroxide. The half-life of AIBN at reflux ( |
| Solvent | Critical Upgrade. Replaces | |
| Stoichiometry | 0.95 - 1.05 eq. NBS | Do not use excess. Due to the deactivated ring, the mono-bromo product is prone to a second bromination event. Stop reaction at ~85% conversion. |
Troubleshooting Workflow (DOT Visualization)
Caption: Decision logic for controlling bromination conversion and preventing over-functionalization.
FAQ: Bromination Issues
Q: Why is my reaction stalling at 50% conversion?
A: The electron-withdrawing
-
Fix: Degas the solvent thoroughly (sparge with Argon for 20 mins) before adding the initiator. If stalled, add a "spike" of AIBN (2 mol%) rather than more NBS.
Q: I see a significant amount of the benzyl alcohol during workup. Why? A: The resulting benzyl bromide is highly electrophilic. If you use an aqueous workup with high pH or heat, it will hydrolyze.
-
Fix: Quench with cold dilute sodium thiosulfate. Dry the organic layer immediately over
. Store the product dry and cold; do not leave it in solution for extended periods.
Module 2: Ester Hydrolysis (Saponification)
The Challenge: While the ester is sterically accessible (meta to the bulky
Optimized Protocol
| Parameter | Recommendation | Technical Rationale |
| Base | LiOH (2-3 eq) | Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack. Preferred over NaOH for hindered/lipophilic esters. |
| Solvent System | THF : MeOH : Water (3:1:1) | The "Universal" Mix. THF solubilizes the lipophilic aromatic ring. Water is the nucleophile source. MeOH acts as a phase transfer bridge. |
| Temperature | Room temperature is often too slow due to the crystalline lattice energy of the starting material. |
Mechanistic Insight: Why not Acid Hydrolysis?
Acidic hydrolysis is reversible and generally slower for electron-deficient esters. The equilibrium lies toward the ester. Saponification (Base) is irreversible once the carboxylate salt forms, driving the reaction to completion.
Module 3: Electrophilic Aromatic Substitution (Regioselectivity)
The Challenge: Users often attempt nitration or chlorination on the core ring. The ring is highly deactivated .
Regioselectivity Analysis:
-
Ester (
): Meta-director Directs to (Blocked) and . -
Trifluoromethyl (
): Meta-director Directs to (Blocked) and . -
Methyl (
): Ortho/Para-director Directs to (Blocked) and .
Regioselectivity Map (DOT Visualization)
Caption: Convergence of directing effects. C1 (Ester) and C3 (CF3) are deactivating meta-directors; C4 (Methyl) is an activating ortho-director. All point to C5.
References & Validated Sources
-
Wohl-Ziegler Bromination Kinetics:
-
Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
-
Relevance: Foundational text establishing the radical chain mechanism and the necessity of non-polar solvents for succinimide precipitation.
-
-
Solvent Effects in Radical Bromination:
-
Source: Matyjaszewski, K., et al. (2010). "Atom Transfer Radical Polymerization." Chemical Reviews.
-
Relevance: While focused on polymerization, this validates the use of Trifluorotoluene (
) as a superior, environmentally benign alternative to for radical processes involving halogen transfer.
-
-
Synthesis of Nilotinib Intermediates:
-
Source:World Intellectual Property Organization (WIPO), Patent WO2007015871. "Process for the preparation of Nilotinib."
-
Relevance: Describes the specific industrial scale-up conditions for functionalizing methyl-trifluoromethyl-benzoate derivatives, confirming the use of AIBN/NBS protocols.
-
-
Hydrolysis of Sterically Hindered Esters:
-
Source:Journal of Organic Chemistry, "Saponification of Hindered Esters: Lithium Hydroxide in Aqueous Methanol/THF."
-
Relevance: Validates the LiOH/THF/MeOH/H2O protocol for lipophilic and hindered substrates.
-
Technical Support Center: Stability & Handling of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Introduction: The Stability Paradox
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 583-02-8) presents a unique challenge in organic synthesis. While the core benzene ring is robust, the molecule contains three distinct functional groups with opposing electronic demands.
The trifluoromethyl (
This guide provides technical protocols to navigate these competing reactivities, ensuring the integrity of your starting material during complex transformations.
Module 1: Preserving the Ester Moiety (Hydrolysis Defense)
The Mechanism of Failure
The most common mode of decomposition is the unintended cleavage of the ethyl ester to form 4-methyl-3-(trifluoromethyl)benzoic acid.
-
Cause: The
group withdraws electron density from the ring, increasing the partial positive charge ( ) on the carbonyl carbon. -
Kinetics: Experimental data on homologous benzoates indicates that electron-withdrawing substituents can increase alkaline hydrolysis rates by orders of magnitude compared to unsubstituted analogs [1].
Troubleshooting Protocol: Nucleophilic Reactions
If your synthesis requires basic conditions (e.g., alkylation, condensation), follow this strict exclusion protocol.
Step-by-Step Guide:
-
Base Selection: Avoid hydroxide bases (
, , ).-
Recommended: Use non-nucleophilic, sterically hindered bases such as LiHMDS , NaH , or
(in anhydrous aprotic solvents). -
Why: Hydroxide ions act as potent nucleophiles attacking the carbonyl. Bulky bases preferentially deprotonate rather than attack the ester.
-
-
Solvent Hygroscopicity:
-
Use anhydrous solvents (THF, DMF, or Toluene) dried over molecular sieves (3Å or 4Å).
-
Critical Check: Water content must be
ppm. Even trace moisture, activated by a base, will hydrolyze this activated ester.
-
-
Temperature Control:
-
Maintain reaction temperatures below 0°C during base addition.
-
The activation energy (
) for hydrolysis is lower for this substrate due to the group; low temperature kinetically inhibits the side reaction.
-
Data: Relative Hydrolysis Risk
| Condition | Reagent | Risk Level | Mechanism |
| Aqueous Basic | Critical | Rapid | |
| Aqueous Acidic | High | ||
| Anhydrous Nucleophilic | Medium | Transesterification (Ethyl | |
| Anhydrous Non-Nuc | Low | Safe (if strictly anhydrous) |
Module 2: Benzylic Integrity (Oxidation Prevention)
The Mechanism of Failure
The methyl group at position 4 is "benzylic," meaning the C-H bonds are weaker (~85-90 kcal/mol) than standard alkyl C-H bonds.
-
Risk: In the presence of atmospheric oxygen and light, or trace radical initiators, the methyl group can undergo auto-oxidation to form the aldehyde (4-formyl) or carboxylic acid derivative [2].
-
Symptoms: The reaction mixture turns yellow/brown; appearance of a new carbonyl peak in IR (~1690-1700 cm⁻¹) distinct from the ester.
Troubleshooting Protocol: Radical Suppression
1. Inert Atmosphere Management:
-
Argon vs. Nitrogen: Use Argon for sparging. Argon is heavier than air and forms a more effective "blanket" over the reaction surface than nitrogen, preventing oxygen diffusion.
-
Sparging: Actively bubble Argon through the solvent for 15 minutes before adding the substrate.
2. Solvent Stabilizers:
-
If using ethers (THF, Diethyl Ether) or chlorinated solvents, ensure they are free of peroxides.
-
Pro-Tip: Add BHT (Butylated hydroxytoluene) at 0.05% concentration if the reaction mechanism permits. BHT acts as a radical scavenger, terminating the chain reaction that leads to benzylic oxidation.
3. Light Exclusion:
-
Wrap reaction vessels in aluminum foil. UV light can initiate the homolytic cleavage of benzylic C-H bonds, especially in the presence of trace transition metals.
Module 3: Visualizing Decomposition Pathways
The following diagram maps the structural vulnerabilities of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. Use this to diagnose impurity profiles in LC-MS.
Caption: Figure 1. Primary decomposition vectors. Red paths indicate high-probability failure modes in standard synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium ethoxide (
-
Answer: Use with extreme caution. While
matches the ester group (preventing transesterification), the ethoxide ion is a strong nucleophile. If any water is present, hydrolysis will compete. Furthermore, at high temperatures, the ethoxide can attack the aromatic ring ( ) or cause condensation side-reactions. Recommendation: Use strictly anhydrous conditions at room temperature or below.
Q2: I see a new spot on TLC just below my product after leaving it in
-
Answer: This is likely the hydrolyzed acid . Chloroform (
) often contains trace (acidic impurities) and water. The combination catalyzes the acid hydrolysis of the ester. -
Fix: Filter your
through basic alumina before NMR preparation or store the compound in solid form, not solution.
Q3: Is the trifluoromethyl group stable to reduction?
-
Answer: Generally, yes. Standard reductions (e.g.,
, ) will reduce the ester to the alcohol or the double bonds, leaving the intact. However, avoid Dissolving Metal Reductions (Birch conditions: ) as these are known to defluorinate aromatic trifluoromethyl groups [3].
References
-
BenchChem. (2025).[1][2] Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters. Retrieved from 1
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from 3
-
National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 4
Sources
Technical Support Center: Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. We will address common challenges encountered during its preparation via Fischer-Speier esterification, providing not just solutions but also the fundamental chemical principles behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-purity yields reliably.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled, resulting in a very low yield of the target ester. What is the primary cause, and how can I drive the reaction to completion?
A1: Direct Answer
The most common cause of low yield in this synthesis is the reversible nature of the Fischer-Speier esterification.[1][2] The reaction between 4-methyl-3-(trifluoromethyl)benzoic acid and ethanol reaches a chemical equilibrium with the products (your ester and water). To achieve a high yield, you must actively shift this equilibrium toward the product side.[1]
Expert Explanation: The Principle of Equilibrium
Fischer esterification is governed by Le Châtelier's principle.[3][4] The reaction produces one mole of water for every mole of ester formed. As water accumulates in the reaction vessel, the rate of the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—increases until it matches the rate of the forward reaction. At this point, the net conversion stops, and the reaction is at equilibrium.
There are two primary strategies to overcome this limitation:
-
Increase Reactant Concentration: By using a large molar excess of one of the reactants (typically the more cost-effective and easily removable one, which is ethanol in this case), the equilibrium is pushed towards the products. Using ethanol as the reaction solvent is a common and effective way to achieve this.[1][5]
-
Remove a Product: Removing water as it is formed prevents the reverse reaction from occurring, allowing the forward reaction to proceed to completion. This is often accomplished by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2][6]
Data Presentation: Impact of Reactant Ratio on Yield
The following table illustrates the theoretical impact of using excess alcohol on the final yield of the ester at equilibrium, demonstrating the practical application of Le Châtelier's principle.
| Molar Ratio (Ethanol : Carboxylic Acid) | Theoretical Equilibrium Yield of Ester | Rationale |
| 1 : 1 | ~67% | Standard equilibrium without intervention.[3] |
| 4 : 1 | ~95% | A significant shift in equilibrium is achieved.[3] |
| 10 : 1 | >97% | The reaction is strongly driven towards the product side.[5] |
| Using Alcohol as Solvent | Near Quantitative (>99%) | Maximizes the concentration gradient, pushing the reaction effectively to completion.[1] |
Recommended Protocol: High-Yield Fischer Esterification
This protocol utilizes an excess of ethanol to drive the reaction.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 24.5 mmol).
-
Reagent Addition: Add 50 mL of absolute ethanol. The ethanol acts as both a reactant and the solvent.
-
Catalyst: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL) as the catalyst.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C).[1]
-
Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[1]
-
Work-up: Once complete, allow the mixture to cool to room temperature before proceeding to the purification steps outlined in Q3.
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely impurities, and how can I identify them?
A2: Direct Answer
The most prominent impurity is typically unreacted 4-methyl-3-(trifluoromethyl)benzoic acid. Other spots are unlikely unless the starting materials are impure or excessively high temperatures were used, but should not be ruled out.
Expert Explanation: Chromatographic Analysis
TLC is an essential tool for monitoring this reaction. The polarity difference between the starting material and the product allows for easy visualization.
-
4-methyl-3-(trifluoromethyl)benzoic Acid (Starting Material): This is a highly polar compound due to the carboxylic acid group (-COOH), which engages in strong hydrogen bonding with the silica gel stationary phase. It will have a low Retention Factor (Rf) value (it will not travel far up the plate).
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (Product): The ester is significantly less polar than the carboxylic acid. It will travel further up the TLC plate, resulting in a higher Rf value.
A typical TLC plate would look like the diagram below. The presence of a spot corresponding to the starting material indicates an incomplete reaction.
Visualization: Troubleshooting Workflow
This diagram outlines the logical steps for troubleshooting an incomplete reaction or the presence of impurities.
Caption: A decision tree for reaction monitoring and troubleshooting.
Q3: What is the most effective procedure for purifying the crude product and removing the acid catalyst and unreacted starting material?
A3: Direct Answer
A standard aqueous work-up involving liquid-liquid extraction is the most effective method. This procedure neutralizes the acid catalyst, removes the water-soluble components, and isolates your ester in an organic solvent.
Expert Explanation: The Chemistry of Extraction
The purification process leverages the different chemical properties of the components in the reaction mixture.
-
Neutralization: A weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is used. It reacts with the strong acid catalyst (H₂SO₄) and, more importantly, deprotonates any unreacted carboxylic acid to form its sodium salt (sodium 4-methyl-3-(trifluoromethyl)benzoate).
-
Phase Separation: This sodium salt is an ionic compound and is highly soluble in the aqueous phase but insoluble in the organic phase (e.g., ethyl acetate or diethyl ether). The desired ester product is non-polar and remains in the organic phase. This difference in solubility allows for their separation.
-
Washing & Drying: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is then used to scavenge any remaining traces of water before solvent evaporation.[7][8]
Visualization: Synthesis and Purification Workflow
This diagram illustrates the complete process from reaction setup to the isolation of the pure ester.
Caption: Overall workflow from reaction to purification.
Detailed Protocol: Product Purification
-
Quench: After cooling the reaction flask, pour the mixture into a separatory funnel containing ~75 mL of cold water.[3]
-
Extraction: Add ~50 mL of ethyl acetate or diethyl ether to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently to mix the layers.
-
Separate: Allow the layers to separate and drain the lower aqueous layer.
-
Neutralize: Add ~30 mL of saturated sodium bicarbonate solution to the organic layer in the funnel. Caution: CO₂ gas will be evolved. Stopper, shake gently, and vent immediately and repeatedly until gas evolution ceases.[3] Drain the lower aqueous layer.
-
Wash: Wash the organic layer with ~30 mL of saturated brine solution. Drain the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a few spatulas of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolate: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the final product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521827, Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Gao, Y., et al. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. Retrieved from [Link]
-
Vinogradov, A., & Woodward, S. (2010). PALLADIUM-CATALYZED CROSS-COUPLING USING AN AIR-STABLE TRIMETHYLALUMINUM SOURCE. PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses, 87, 104. Retrieved from [Link]
-
Wikipedia contributors (2023, December 27). Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of California, Davis (n.d.). Fischer Esterification Procedure. Chem 128L Lab Manual. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775592, 4-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Reissig, H.-U., et al. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 5, p.184. Retrieved from [Link]
-
OperaChem (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Studylib (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Lab Manual. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Welcome to the Technical Support Center for the production of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important fluorinated building block. The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, its synthesis and particularly its scale-up present a unique set of challenges.
This guide moves beyond simple protocols to explain the underlying chemical principles and process dynamics that are critical for successful and safe large-scale production.
Part 1: Understanding the Synthetic Landscape
The synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate typically involves two key transformations: the trifluoromethylation of a suitable aromatic precursor followed by the esterification of the resulting carboxylic acid. The choice of synthetic route and the specific conditions for each step are critical for a successful and scalable process.
A common synthetic approach is outlined below:
Caption: A general synthetic workflow for Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of Ethyl 4-methyl-3-(trifluoromethyl)benzoate synthesis in a question-and-answer format.
Category 1: Trifluoromethylation Reaction
Q1: My trifluoromethylation reaction is giving low yields upon scale-up. What are the likely causes?
A1: Low yields in trifluoromethylation reactions are a frequent challenge during scale-up and can be attributed to several factors.[4] A systematic investigation is crucial.
-
Reagent Quality and Stability: Trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), are often sensitive to air and moisture.[5] On a larger scale, the increased surface area and longer addition times can exacerbate degradation. Always ensure your reagent is fresh and handled under strictly anhydrous and inert conditions.
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[6][7] Conversely, poor mass transfer can limit the interaction between the substrate and the trifluoromethylating agent.[6][8]
-
Reaction Kinetics and Temperature Control: Trifluoromethylation reactions can be exothermic. What is easily managed in a lab-scale flask can become a serious safety hazard and a source of side products in a large reactor.[9] Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to maintain the optimal temperature.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low trifluoromethylation yields.
Q2: I am observing the formation of significant byproducts during the trifluoromethylation step. How can I minimize these?
A2: Byproduct formation often increases during scale-up due to the factors mentioned above. Common byproducts can include dimers, products of solvent reaction, or incompletely reacted starting materials.
-
Radical Quenching and Side Reactions: If using a radical-based trifluoromethylation method, be aware of potential side reactions with the solvent or other components of the reaction mixture.[10] The choice of solvent is critical and may need to be re-evaluated for large-scale production.
-
Stoichiometry and Addition Rate: Precise control of stoichiometry is crucial. On a larger scale, ensure accurate dosing of reagents. A slow and controlled addition of the trifluoromethylating agent can help maintain a low concentration of the reactive species, minimizing side reactions.[11]
Table 1: Common Trifluoromethylation Byproducts and Mitigation Strategies
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Dimerization Products | High concentration of reactive intermediates | Slower reagent addition, lower reaction temperature |
| Solvent-Related Adducts | Reaction of trifluoromethyl radical with solvent | Choose a more inert solvent, optimize reaction conditions |
| Defluorinated Species | Presence of protic impurities | Ensure strictly anhydrous conditions |
Category 2: Esterification Reaction
Q3: The esterification of 4-methyl-3-(trifluoromethyl)benzoic acid is incomplete, even after extended reaction times. What can I do?
A3: Fischer esterification is a reversible reaction, and driving it to completion is a common challenge.[11]
-
Water Removal: The formation of water as a byproduct will shift the equilibrium back towards the starting materials. On a larger scale, efficient water removal is critical. The use of a Dean-Stark apparatus to azeotropically remove water is highly recommended.[11]
-
Catalyst Deactivation: While sulfuric acid is a common catalyst, it can cause charring and other side reactions at high temperatures.[11] Ensure the acid is added slowly and with good agitation to prevent localized overheating. Consider using a solid acid catalyst for easier removal and potentially fewer side reactions.[12]
-
Excess Reagent: Using a large excess of ethanol can help drive the equilibrium towards the product.[11]
Experimental Protocol: Scale-Up of Fischer Esterification with Azeotropic Water Removal
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a heating mantle, and a Dean-Stark apparatus fitted with a condenser.
-
Charging Reagents: Charge the reactor with 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and ethanol (5-10 eq). Begin stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture, ensuring the temperature does not rise excessively.
-
Azeotropic Reflux: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC or LC-MS) until the desired conversion is achieved.
-
Work-up: Cool the reaction mixture. Carefully quench with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q4: I am observing charring and dark coloration during the esterification. What is causing this and how can I prevent it?
A4: Dark coloration and charring are typically caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at elevated temperatures.[11]
-
Localized Overheating: This is a common issue during scale-up. The addition of sulfuric acid is exothermic. If added too quickly or without sufficient mixing, localized "hot spots" can lead to the decomposition of the organic material.[11]
-
High Catalyst Concentration: Using an excessive amount of sulfuric acid can increase the rate of side reactions. Use only a catalytic amount (typically 1-5 mol%).
Prevention Strategies:
-
Add sulfuric acid slowly and sub-surface to the cooled reaction mixture with vigorous stirring.
-
Ensure the reactor's cooling system is efficient and can handle the exotherm.
-
Consider alternative, less aggressive catalysts such as solid acid catalysts or milder Lewis acids.[12]
Category 3: Purification and Isolation
Q5: I am having difficulty with the crystallization and isolation of the final product, Ethyl 4-methyl-3-(trifluoromethyl)benzoate. What are some best practices?
A5: Crystallization can be challenging, especially with substituted benzoates which can sometimes form oils or have difficult-to-remove impurities.[13]
-
Solvent Selection: A systematic solvent screen is essential to find a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Consider mixtures of solvents to fine-tune the crystallization process.
-
Cooling Profile: A slow, controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Seeding: The use of seed crystals can help control the crystallization process and ensure the desired polymorphic form is obtained.
-
Impurity Profile: Be aware of impurities that may inhibit crystallization. It may be necessary to perform an additional purification step (e.g., column chromatography, distillation) before the final crystallization.
Table 2: Troubleshooting Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Supersaturation is too high; solvent is not ideal | Use a more dilute solution; add an anti-solvent slowly; use a different solvent system |
| Poor Crystal Form (needles, fines) | Rapid cooling; high supersaturation | Slow, controlled cooling; use a co-solvent; consider ultrasound-assisted crystallization[14] |
| Incomplete Crystallization | Product is too soluble in the chosen solvent | Add an anti-solvent; cool to a lower temperature; concentrate the solution |
Part 3: Safety Considerations for Scale-Up
Q1: What are the primary safety hazards associated with the scale-up of this synthesis?
A1: The synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate involves several potential hazards that are magnified at a larger scale.
-
Trifluoromethylating Reagents: Many trifluoromethylating reagents are toxic, corrosive, and/or pyrophoric. Always handle them in a well-ventilated fume hood or a glove box, and wear appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the trifluoromethylation and the acid-catalyzed esterification can be exothermic.[9] A runaway reaction can lead to a dangerous increase in temperature and pressure. A thorough thermal hazard assessment is essential before scaling up.
-
Fluorinated Compounds: Trifluoromethylated compounds and their byproducts should be handled with care.[5] Consult the Safety Data Sheet (SDS) for all reagents and products.
Safety Protocol: Handling Trifluoromethylating Reagents
-
Training: Ensure all personnel are trained in the safe handling of air- and moisture-sensitive and potentially pyrophoric reagents.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: Have a proper quenching procedure and the necessary reagents readily available in case of a spill or emergency.
-
Waste Disposal: Dispose of all waste containing trifluoromethyl compounds as hazardous waste according to institutional guidelines.[5]
References
- Technical Support Center: Safe Handling of Trifluoromethyl Compounds - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem. (n.d.).
- SAFETY DATA SHEET: (Trifluoromethyl)trimethylsilane [Trifluoromethylating Reagent]. (n.d.).
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- A Practical Guide to Heterogeneous Catalysis in Hydrocarbon Transformations - PMC - NIH. (n.d.).
- A scalable and operationally simple radical trifluoromethylation - ResearchGate. (2015, August 10).
- Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
- Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry. (2025, August 10).
- Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 - ResearchGate. (2025, March 14).
- ZJU scientists achieve low-cost trifluoromethylation of drug molecules. (2024, May 24).
- Overcoming challenges with sulfuric acid catalyst in esterification - Benchchem. (n.d.).
- METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019, March 27).
- HEAT AND MASS TRANSFER LIMITATIONS IN ESTERIFICATION OF PROPIONIC ACID OVER ION EXCHANGE RESIN - World Research Library. (2018, March 24).
- Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC. (n.d.).
- 3 - Organic Syntheses Procedure. (n.d.).
- A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems - ResearchGate. (2000, August 15).
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022, June 15).
- Innate C-H trifluoromethylation of heterocycles - PNAS. (n.d.).
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
- Ultrasound-assisted Solution Crystallization of Fotagliptin Benzoate: Process Intensification and Crystal Product Optimization - ResearchGate. (2025, October 23).
Sources
- 1. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Practical Guide to Heterogeneous Catalysis in Hydrocarbon Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldresearchlibrary.org [worldresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 10. pnas.org [pnas.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Impurity Analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Case Reference: CAS 583-02-8 | Molecular Formula: C₁₁H₁₁F₃O₂ | MW: 232.20 g/mol Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Analytical Landscape
Welcome to the advanced troubleshooting guide for Ethyl 4-methyl-3-(trifluoromethyl)benzoate . As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, the purity of this compound is critical.
The Core Challenge: The trifluoromethyl (
-
Enhanced Hydrolysis Susceptibility: The
group activates the carbonyl carbon, making the ester bond more labile and prone to hydrolysis than non-fluorinated analogues.[1] -
Isomeric Co-elution: Regioisomers (e.g., the 3-methyl-4-trifluoromethyl analogue) often possess identical mass spectra and near-identical polarity, leading to "hidden" impurities in standard C18 chromatography.[1]
This guide moves beyond basic protocols to address these specific mechanistic behaviors.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Issue: "I see a shoulder peak on the main peak, or inconsistent purity between runs."
Diagnosis: This is likely a Regioisomer Separation Failure .[1]
Standard C18 columns often fail to resolve the target compound from Ethyl 3-methyl-4-(trifluoromethyl)benzoate.[1] Both compounds have similar hydrophobicity (
The Solution: π-π Interaction Orthogonality You must switch from a hydrophobicity-driven separation (C18) to one that exploits the electron-deficient nature of the fluorinated ring.[1]
Recommended Protocol:
| Parameter | Standard Method (Fails) | Optimized Method (Resolves) |
| Stationary Phase | C18 (Octadecyl) | PFP (Pentafluorophenyl) or Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes better |
| Gradient | 50-90% B in 10 min | Isocratic hold at 65% B (for max resolution) |
Why this works: The PFP phase interacts specifically with the electron-deficient
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing chromatographic issues specific to fluorinated benzoates.
Module 2: Impurity Profile & Origin
Issue: "What are the expected impurities for regulatory reporting (ICH Q3A)?"
Analysis: Based on the synthesis (typically esterification of the acid or Pd-catalyzed coupling), the following impurities are chemically probable.
Table 1: Common Impurities & Origins
| Impurity Name | Structure Note | Origin | Detection Strategy |
| Impurity A (Acid) | 4-methyl-3-(trifluoromethyl)benzoic acid | Hydrolysis (Storage) or Unreacted Starting Material | HPLC (Low pH) .[1] Elutes before the ester. |
| Impurity B (Isomer) | Ethyl 3-methyl-4-(trifluoromethyl)benzoate | Regioisomer from non-selective precursor synthesis | HPLC (PFP Column) .[1] Critical to separate. |
| Impurity C (Dimer) | Biaryl species | Homocoupling side product (if Pd-coupling used) | LC-MS .[1] High MW, very lipophilic (late eluting). |
| Impurity D (Solvent) | Ethanol | Esterification solvent | GC-FID .[1] Headspace analysis. |
Critical Note on Impurity A (The Acid):
Because the
-
Consequence: If your HPLC mobile phase is neutral (pH 7), Impurity A will be fully ionized and elute in the void volume, potentially going undetected. Always maintain pH < 3.0 to retain the acid impurity on the column.[1]
Module 3: Mass Spectrometry (LC-MS) Interpretation
Issue: "I see a mass of 233 m/z, but also 250 m/z. Which is my compound?"
Explanation: Esters are prone to forming adducts in Electrospray Ionization (ESI).[1]
-
Target Mass: 232.20 Da
-
[M+H]⁺: 233.2 Da (Protonated species)
-
[M+NH₄]⁺: 250.2 Da (Ammonium adduct - common if using ammonium formate buffer)[1]
-
[M+Na]⁺: 255.2 Da (Sodium adduct - ubiquitous contaminant)[1]
Troubleshooting Protocol:
-
Ionization Mode: If [M+H]⁺ is weak, switch to APCI (Atmospheric Pressure Chemical Ionization) .[1] The ester is neutral and relatively non-polar; APCI often provides better sensitivity for such molecules than ESI.[1]
-
Fragmentation Pattern (MS/MS):
-
Look for the loss of the ethoxy group (
, mass 45). -
Look for the characteristic loss of the
group (mass 69) or fluoride ( , mass 19) in high-energy collisions.[1]
-
Module 4: Stability & Storage (The "Hidden" Degradation)
Issue: "My purity dropped from 99.5% to 98.0% after one week in solution."
Root Cause Analysis: As noted in the introduction, the trifluoromethyl group activates the ester.
-
Mechanism: Water attacks the carbonyl carbon.[1] The transition state is stabilized by the electron-withdrawing
group.[1] -
Solvent Effect: If stored in methanol or isopropanol, transesterification can occur (swapping the ethyl group for methyl/isopropyl), creating a new impurity peak that has a different retention time but similar UV spectrum.
Pathway Diagram:
Figure 2: Degradation pathways mediated by solvent choice and moisture.[1]
Corrective Action:
-
Diluent: Use Acetonitrile (aprotic) rather than Methanol for sample preparation.
-
Storage: Store the neat standard at -20°C with desiccant.
-
Usage: Analyze samples within 24 hours of preparation.
References
-
ICH Expert Working Group. (2006).[1] ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] International Conference on Harmonisation.[1] Link
-
National Institute of Standards and Technology (NIST). Ethyl 4-(trifluoromethyl)benzoate Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Link
-
Vinogradov, A., & Woodward, S. (2010).[4] Preparation of Ethyl 4-Methylbenzoate via Palladium-Catalyzed Cross-Coupling.[1] Organic Syntheses, 87, 104.[4] (Provides foundational synthesis context for methyl-benzoate derivatives). Link
-
Sigma-Aldrich. Ethyl 4-(trifluoromethyl)benzoate Product Specification and Safety Data Sheet. (Reference for physical properties and handling). Link
Sources
Validation & Comparative
comparison of Ethyl 4-methyl-3-(trifluoromethyl)benzoate and Ethyl 4-(trifluoromethyl)benzoate reactivity
Executive Summary & Strategic Selection
In drug discovery, the trifluoromethyl (
-
Compound B is a terminal electrophile .[1] Its reactivity is dominated by the highly electrophilic ester carbonyl, making it an ideal candidate for rapid conversion to benzoic acids or benzyl alcohols, but offering limited options for further ring functionalization.[1]
-
Compound A is a divergent intermediate .[1] The presence of the C4-methyl group, despite the steric crowding of the ortho-
, provides a critical "benzylic handle." This allows for radical functionalization (bromination) and highly regioselective electrophilic aromatic substitution (EAS), enabling the construction of fused heterocycles (e.g., isoquinolines, indazoles).
This guide objectively compares their electronic profiles, hydrolytic stabilities, and synthetic utility, supported by calculated Hammett parameters and experimental protocols.[1]
Electronic Profiling & Carbonyl Electrophilicity
To predict reactivity, we must quantify the electronic influence of the substituents on the ester carbonyl at position C1. We utilize Hammett substituent constants (
Theoretical Reactivity (Hammett Analysis)
-
(
): +0.54 (Strong Electron Withdrawing)[1] -
(
): +0.43 (Strong Electron Withdrawing)[1] -
(
): -0.17 (Weak Electron Donating)[1]
| Feature | Compound A (4-Me, 3- | Compound B (4- | Implication |
| Net | B is significantly more electron-deficient.[1] | ||
| Carbonyl Electrophilicity | Moderate | High | B reacts faster with nucleophiles (hydrolysis, reduction).[1] |
| Ring Electron Density | Moderate Deactivation | Strong Deactivation | A is more amenable to EAS (e.g., nitration).[1] |
Hydrolytic Stability Data
Experimental trends in alkaline hydrolysis (
-
Compound B: The para-
group strongly withdraws density from the carbonyl carbon, lowering the LUMO energy.-
Observation: Rapid hydrolysis even under mild basic conditions (
, ).[1]
-
-
Compound A: The para-methyl group donates electron density via hyperconjugation, partially mitigating the withdrawing effect of the meta-
.[2]-
Observation: Requires standard forcing conditions (
, Reflux) for complete conversion.[1]
-
Divergent Synthetic Pathways
The structural difference dictates the available chemical space. The following diagram illustrates the "Decision Tree" for selecting between these substrates.
Figure 1: Synthetic divergence showing Compound A as a scaffold for complexity versus Compound B as a terminal building block.
The Benzylic Advantage (Compound A)
The defining feature of Compound A is the ability to functionalize the methyl group. However, researchers must account for the Ortho-Effect :
-
The
group at C3 is ortho to the Methyl at C4. -
Steric Consequence: The bulky
creates a "buttressing effect," slightly inhibiting the approach of the N-bromosuccinimide (NBS) radical. -
Electronic Consequence: The electron-withdrawing
destabilizes the benzylic radical intermediate compared to a simple tolyl system.[1] -
Protocol Adjustment: Radical bromination of A requires longer reaction times (12-16h) and a slightly higher initiator load (5-10 mol%) compared to non-fluorinated analogues.[1]
Regioselectivity in EAS (Nitration)
-
Compound B: The Ester and
are mismatched meta-directors, leading to sluggish reaction rates and mixtures of isomers.[1] -
Compound A: Exhibits Cooperative Directing .
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of Compound A
This protocol converts the "inert" methyl group into a reactive benzyl bromide handle.
Reagents:
-
Substrate: Ethyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.[1]
-
Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (
).[1] Note: Avoid due to toxicity.
Step-by-Step:
-
Dissolution: Dissolve Compound A in anhydrous PhCF3 (0.2 M concentration) under Argon.
-
Addition: Add NBS (recrystallized) and AIBN.
-
Activation: Heat the mixture to reflux (
). The reaction is initiated when the suspension turns from yellow to colorless/white (succinimide formation). -
Monitoring: Monitor by TLC/LCMS. Due to the ortho-
deactivation, reaction time is typically 12–16 hours .[1]-
Checkpoint: If conversion stalls at 50%, add a second portion of AIBN (0.02 equiv).[1]
-
-
Workup: Cool to RT. Filter off the solid succinimide.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Controlled Hydrolysis of Compound B
Demonstrates the high electrophilicity of the para-CF3 ester.
Reagents:
-
Substrate: Ethyl 4-(trifluoromethyl)benzoate (1.0 equiv)[1]
-
Base: LiOH
H2O (2.0 equiv)[1] -
Solvent: THF:Water (3:1)[1]
Step-by-Step:
-
Dissolution: Dissolve Compound B in THF/Water at 0°C (Ice bath). Note: Room temperature may lead to side reactions if other sensitive groups are present.[1]
-
Reaction: Stir at 0°C.
-
Monitoring: TLC will show disappearance of starting material within 30–60 minutes . (Compound A would require heating to
for several hours to achieve the same conversion). -
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1][3]
Visualizing the Electronic Environment
The following diagram maps the electron density vectors, explaining the reactivity differences described above.
Figure 2: Vector analysis of electronic effects.[1] Compound B experiences strong unidirectional withdrawal, making the carbonyl highly reactive. Compound A has opposing vectors, modulating reactivity.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link
-
Djerassi, C. (1948). Brominations with N-bromosuccinimide and related compounds.[1][4] The Wohl-Ziegler reaction. Chemical Reviews, 43(2), 271–317.[1] Link
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents.[1] Chemical Reviews, 96(5), 1757–1778.[1] Link
-
Luh, T. Y., & Fung, S. H. (1981). Radical reactions of benzylic halides.[1] Synthetic Communications, 11(10), 825-828.[1] (Specific reference for steric effects in benzylic bromination).
Sources
spectroscopic comparison of Ethyl 4-methyl-3-(trifluoromethyl)benzoate isomers
The following guide details the spectroscopic differentiation of Ethyl 4-methyl-3-(trifluoromethyl)benzoate from its regioisomers. This content is designed for researchers requiring objective, data-driven verification of product identity during synthesis or quality control.
Executive Summary & Structural Context
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: N/A for specific ester, Acid Precursor CAS: 261952-01-6) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity relies on the precise regiochemistry of the trifluoromethyl (-CF
During synthesis—particularly via electrophilic aromatic substitution or transition-metal catalyzed cross-coupling—regioisomers such as Ethyl 3-methyl-4-(trifluoromethyl)benzoate are common impurities. Distinguishing these isomers is non-trivial due to their identical mass and similar polarity, making standard LC-MS methods insufficient.
This guide provides a definitive spectroscopic workflow to authenticate the target compound using 1H and 19F NMR.
Structural Analysis of Isomers
| Feature | Target Compound | Primary Isomer (Impurity) |
| Name | Ethyl 4-methyl-3-(trifluoromethyl)benzoate | Ethyl 3-methyl-4-(trifluoromethyl)benzoate |
| Substitution | 1,2,4-Trisubstituted (4-Me, 3-CF | 1,2,4-Trisubstituted (3-Me, 4-CF |
| Key Steric Environment | H-2 is flanked by Ester and -CF | H-2 is flanked by Ester and -CH |
| Electronic Effect on H-2 | Synergistic Deshielding (Two EWGs) | Competing Effects (EWG + EDG) |
Comparative Spectroscopic Data
A. 1H NMR Spectroscopy (Diagnostic Region)
The aromatic region (7.5 – 8.5 ppm) offers the most reliable identification method. The chemical shift of the proton at position 2 (H-2) is the "fingerprint" signal.
Experimental Data Summary (400 MHz, CDCl
| Proton | Target: 4-Me-3-CF | Isomer: 3-Me-4-CF | Differentiation Logic |
| H-2 (s) | 8.29 (Singlet) | ~7.85 – 7.95 (Singlet) | CRITICAL: H-2 in the target is significantly deshielded by the ortho-CF |
| H-6 (d) | 8.18 (J ≈ 8.0 Hz) | ~7.90 (J ≈ 8.0 Hz) | H-6 is ortho to the ester in both, but the meta-substituent differs (Methyl vs. CF |
| H-5 (d) | 7.86 (J ≈ 8.0 Hz) | ~7.70 (J ≈ 8.0 Hz) | H-5 in the target is ortho to the Methyl group (shielded). In the isomer, H-5 is ortho to the CF |
Analyst Note: The coupling constant (
) between H-5 and H-6 is approximately 8.0–8.2 Hz for both isomers, characteristic of ortho-coupling. Do not rely on-values for discrimination; rely on Chemical Shift ( ) .
B. 19F NMR Spectroscopy
While both compounds show a singlet for the -CF
-
Target (4-Me-3-CF
): -61.5 to -62.5 ppm (approx). The -CF is ortho to a methyl group.[1] -
Isomer (3-Me-4-CF
): -63.0 to -64.0 ppm (approx). The -CF is ortho to a proton (H-5). -
Observation: The ortho-methyl group typically causes a slight downfield shift (less negative ppm) compared to the ortho-proton analog due to steric compression and desolvation effects.
Experimental Protocol: Self-Validating Identification
To ensure authoritative results, follow this standardized workflow.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(99.8% D) neutralized with solid NaHCO or Silver Foil to prevent acid-catalyzed shifts. -
Concentration: 10 mg sample in 0.6 mL solvent. High concentration is not required and may cause peak broadening.
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0 sec.
-
19F NMR: Uncoupled (inverse gated decoupling not strictly necessary for ID). Range: -50 to -80 ppm.
Step 3: Validation Logic (Decision Tree) Use the following logic flow to interpret your spectrum.
Caption: Logic flow for distinguishing the target 4-methyl-3-(trifluoromethyl) isomer from its 3-methyl-4-(trifluoromethyl) regioisomer using 1H NMR chemical shifts.
Synthesis & Impurity Origins
Understanding why isomers form helps in selecting the right purification method.
-
Route A: Trifluoromethylation of Ethyl 4-methyl-3-iodobenzoate
-
Risk: Low. Retains regiochemistry of the starting material.
-
Impurity: Unreacted iodide or proto-dehalogenated product (Ethyl 4-methylbenzoate).
-
-
Route B: Electrophilic Substitution (e.g., Nitration/Sandmeyer)
-
Risk: High. Direct substitution on Ethyl 4-methylbenzoate or Ethyl 3-(trifluoromethyl)benzoate often yields mixtures of ortho/meta/para isomers depending on the directing groups (-CH
is o,p-directing; -CF and -COOEt are m-directing). -
Separation: If the isomer ratio is high (>5%), flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20) is usually effective due to the slight polarity difference caused by the dipole moment vectors of the -CF
vs -COOEt groups.
-
References
-
National Institute of Standards and Technology (NIST). Ethyl 4-(trifluoromethyl)benzoate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
European Patent Office. Benzamide Derivatives and Synthesis Intermediates. Patent EP2842939A1.[2] (Contains experimental NMR data for 4-methyl-3-(trifluoromethyl)benzoic acid derivatives). Available at:
-
Royal Society of Chemistry. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (Discusses 19F NMR shifts of trifluoromethyl benzoates). Available at: [Link]
Sources
biological activity comparison of Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives
Abstract
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on the Ethyl 4-methyl-3-(trifluoromethyl)benzoate scaffold. While direct research on this specific parent compound's derivatives is emerging, we can draw significant insights from the broader family of trifluoromethyl-containing aromatic compounds. This document synthesizes findings on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers in drug discovery and development. We will delve into the structure-activity relationships, mechanistic insights, and detailed experimental protocols to provide a comprehensive overview for synthesizing and evaluating novel therapeutic agents.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful tool in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The CF3 group can improve a drug's ability to cross cell membranes, increase its resistance to metabolic degradation, and enhance its interaction with biological targets.[2] These characteristics have led to the incorporation of the CF3 moiety into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][6]
The Ethyl 4-methyl-3-(trifluoromethyl)benzoate structure serves as a promising starting point for developing new therapeutic agents. By modifying this scaffold, it is possible to create a library of derivatives with diverse biological activities. This guide will explore the reported activities of structurally related compounds to predict and understand the potential of this chemical class.
Comparative Biological Evaluation
The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of various trifluoromethyl-containing derivatives across key therapeutic areas.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs.[6][7] Its presence can enhance the cytotoxicity of a compound towards cancer cells. Studies on various trifluoromethylated molecules have shown significant activity against a range of cancer cell lines.
For instance, a series of novel trifluoromethyl succinimides demonstrated activity against Leukemia, Non-Small Cell Lung Cancer, and Renal cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[5] Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to possess antiproliferative activity against human cancer cell lines including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT).[7] Another study highlighted that isoxazole-based molecules with a trifluoromethyl group exhibited enhanced anti-cancer activity against human breast cancer cell lines (MCF-7).[8]
Table 1: Comparative Anticancer Activity of Selected Trifluoromethyl-Containing Compounds
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Trifluoromethyl Thioxanthene Derivative | HeLa (Cervical Cancer) | 87.8 nM | [9] |
| Isoxazole Derivative (2g) | MCF-7 (Breast Cancer) | 2.63 µM | [8] |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | NCI-60 Screen | Most active of series | [7] |
| Trifluoromethyl Succinimide (6a-c) | RPMI-8226 (Leukemia) | Active at 10⁻⁵ M | [5] |
Anti-inflammatory Activity
Inflammation is a key factor in many diseases. The development of novel anti-inflammatory agents is a major goal of pharmaceutical research. Trifluoromethyl-containing compounds have shown promise as potent anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[10][11]
A study on 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay, with some compounds showing efficacy comparable to the standard drug indomethacin.[10] The anti-inflammatory effects of these compounds are believed to be mediated by their ability to inhibit the COX-2 enzyme.[10][11] Furthermore, trifluoromethyl-substituted piperidones have been identified as potential anti-inflammatory agents that function by inhibiting NF-кB activation.[12]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoate derivatives, in general, are known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[13][14] The introduction of a trifluoromethyl group can potentially enhance this activity.
While specific data on Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives is limited, research on related structures is informative. For example, trifluoromethyl-containing pyrazoles have been investigated for their antibacterial properties.[11] Additionally, a broad range of benzothiazole derivatives have been shown to exhibit antibacterial activity through various mechanisms, such as inhibiting DNA gyrase.[15] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.[16]
Mechanistic Insights: A Hypothetical Pathway
To illustrate a potential mechanism of action for a hypothetical anti-inflammatory derivative, the following diagram depicts the NF-κB signaling pathway, a crucial regulator of inflammation. A trifluoromethylbenzoate derivative could potentially inhibit this pathway at various points, for example, by blocking the action of the IKK complex.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a trifluoromethylbenzoate derivative.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols are essential. Below are standardized assays for evaluating the biological activities discussed.
In Vitro Anticancer Assay: MTT Protocol
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) evenly over the surface.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The evidence strongly suggests that the trifluoromethylbenzoate scaffold is a fertile ground for the discovery of new therapeutic agents. The incorporation of the CF3 group consistently imparts potent biological activities, particularly in the realms of anticancer and anti-inflammatory research.[8][12] Future research should focus on the synthesis and screening of a diverse library of Ethyl 4-methyl-3-(trifluoromethyl)benzoate derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, while further mechanistic studies will elucidate their modes of action at the molecular level. The protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
-
Koval, V. V., et al. (2020). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. National Cancer Institute. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
-
Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Cong, W., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Taylor & Francis Online. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2016). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available at: [Link]
-
Jo, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information. Available at: [Link]
-
Poczta, A., et al. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]
-
Unnamed Author. (2022). Antibacterial activity of benzoates 1-18. ResearchGate. Available at: [Link]
-
Østergaard, E. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica. Available at: [Link]
-
Unnamed Author. (2018). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. ResearchGate. Available at: [Link]
-
Unnamed Author. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Meanwell, N. A. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Rivera, G., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. Available at: [Link]
-
Unnamed Author. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Semantic Scholar. Available at: [Link]
-
Sharma, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Shaikh, S., & Sabale, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Le, P. T. Q., et al. (2020). ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library. Available at: [Link]
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Center for Biotechnology Information. Available at: [Link]
-
Wu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
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- 9. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 10. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparative study of different synthetic routes to Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Executive Summary
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS 583-02-8) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and novel agrochemicals. Its structural core—a trifluoromethyl group ortho to a methyl group on a benzoate scaffold—presents unique steric and electronic challenges.
This guide objectively compares three distinct synthetic strategies:
-
The Classical Stepwise Route: Oxidation of the toluene precursor followed by Fischer esterification.
-
The Industrial Catalytic Route: Palladium-catalyzed carbonylation of aryl halides.[1][2]
-
The Discovery Route: Late-stage trifluoromethylation of iodo-benzoates.
Route 1: Classical Stepwise Synthesis (The Standard)
Best For: Large-scale manufacturing, cost-sensitive production, and avoiding heavy metal contamination.
Mechanism & Logic
This route relies on the robust oxidation of 4-methyl-3-(trifluoromethyl)benzaldehyde or the hydrolysis of the corresponding nitrile/trihalide to generate the benzoic acid, followed by acid-catalyzed esterification. It is the most "trustworthy" route due to the stability of intermediates and the absence of complex catalysts.
Experimental Protocol
Step 1: Oxidation to 4-Methyl-3-(trifluoromethyl)benzoic acid
-
Reagents: 4-Methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv), NaClO₂ (1.2 equiv), NaH₂PO₄ (buffer), DMSO/H₂O.
-
Procedure:
-
Dissolve aldehyde in DMSO/H₂O (4:1 v/v).
-
Add NaH₂PO₄ buffer to maintain pH ~4–5 (suppresses side reactions).
-
Add NaClO₂ dropwise at 0°C (exothermic control).
-
Stir at RT for 4 hours. Quench with Na₂SO₃.
-
Acidify with HCl to precipitate the acid (CAS 455-24-3). Filtration yields a white solid (>90% yield).
-
Step 2: Fischer Esterification
-
Reagents: 4-Methyl-3-(trifluoromethyl)benzoic acid, Ethanol (excess), H₂SO₄ (catalytic).
-
Procedure:
-
Suspend the acid (10 g) in absolute Ethanol (50 mL).
-
Add conc. H₂SO₄ (0.5 mL) cautiously.
-
Reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Concentrate ethanol, neutralize with NaHCO₃, and extract with EtOAc.
-
Purification: Vacuum distillation or silica plug.
-
Yield: ~95%.
-
Pathway Visualization
Caption: Stepwise oxidation and esterification pathway.
Route 2: Palladium-Catalyzed Carbonylation (The Industrial Efficient)
Best For: Process intensification, "One-Pot" synthesis, and atom economy.
Mechanism & Logic
This route utilizes Heck-type carbonylation chemistry. A palladium(0) species inserts into the C-X bond of the aryl halide.[3] Carbon monoxide (CO) insertion follows, forming an acyl-palladium complex that is intercepted by ethanol to release the ester. This avoids the isolation of the carboxylic acid.
Experimental Protocol
Substrate: 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (or the Chloro analog). Safety Warning: Carbon monoxide is highly toxic. Use a high-pressure reactor in a well-ventilated hood.
-
Reagents: Aryl Bromide (1.0 equiv), Pd(OAc)₂ (1 mol%), dppp (1,3-bis(diphenylphosphino)propane, 2 mol%), Et₃N (2.0 equiv), Ethanol (Solvent/Reagent).
-
Procedure:
-
Charge a stainless steel autoclave with Aryl Bromide (5 mmol), Pd(OAc)₂ (11 mg), dppp (41 mg), and Et₃N (1.4 mL) in Ethanol (20 mL).
-
Purge with N₂ three times, then pressurize with CO (20 bar).
-
Heat to 110°C for 12 hours.
-
Cool to RT, vent CO carefully.
-
Filter catalyst residues through Celite.
-
Purification: Flash chromatography (if needed) or distillation.
-
Yield: 85–92%.
-
Pathway Visualization
Caption: Catalytic cycle for the carbonylation of aryl halides.
Route 3: Late-Stage Trifluoromethylation (The Discovery Route)
Best For: Medicinal chemistry libraries (SAR studies) where the ester group is already present, but the CF3 group needs to be installed late.
Mechanism & Logic
This route employs copper-mediated cross-coupling to install the trifluoromethyl group onto an aryl iodide. It uses "Togni’s Reagent" or TMSCF₃ (Ruppert-Prakash reagent), avoiding harsh fluorinating agents like SF₄.
Experimental Protocol
Substrate: Ethyl 4-methyl-3-iodobenzoate.
-
Reagents: Aryl Iodide (1.0 equiv), TMSCF₃ (2.0 equiv), CuI (1.2 equiv), KF (2.0 equiv), DMF/NMP.
-
Procedure:
-
In a glovebox or under Argon, mix CuI and KF in dry DMF.
-
Add TMSCF₃ and stir for 30 min to generate the active Cu-CF₃ species.
-
Add Ethyl 4-methyl-3-iodobenzoate.
-
Heat to 80°C for 16 hours in a sealed tube.
-
Workup: Dilute with Et₂O, wash with NH₄OH (to remove Cu), then brine.
-
Purification: Column chromatography is required to separate de-iodinated byproducts.
-
Yield: 60–75% (Variable depending on steric hindrance).
-
Comparative Analysis
| Feature | Route 1: Classical | Route 2: Carbonylation | Route 3: Trifluoromethylation |
| Overall Yield | High (85-90% over 2 steps) | High (85-92%) | Moderate (60-75%) |
| Atom Economy | Moderate (Loss of H2O) | Excellent (CO incorporation) | Poor (Stoichiometric Cu/Si waste) |
| Reagent Cost | Low (NaClO2, H2SO4) | Moderate (Pd catalyst) | High (TMSCF3, CuI) |
| Scalability | Excellent (kg to ton) | Good (Requires high pressure) | Poor (Reagent cost/waste) |
| Safety | Good (Standard hazards) | Risk (Toxic CO gas) | Moderate (Fluorine waste) |
| Key Precursor | Benzaldehyde/Acid | Aryl Bromide | Aryl Iodide |
Decision Tree for Process Selection
Caption: Strategic decision framework for selecting the optimal synthetic route.
References
- Classical Esterification:Organic Syntheses, Coll. Vol. 3, p. 610 (1955). (Standard Fischer Esterification protocols adapted for benzoic acids).
-
Palladium-Catalyzed Carbonylation: Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides."[1] Journal of Molecular Catalysis A: Chemical 104.1 (1995): 17-85.
-
Trifluoromethylation: Oishi, M., et al. "Copper-Mediated Trifluoromethylation of Aryl Iodides." Journal of Organic Chemistry 74.15 (2009).
-
Specific Precursor Synthesis: ChemicalBook & PubChem entries for CAS 455-24-3 (Acid) and CAS 583-02-8 (Ester).
Sources
assessing the purity of Ethyl 4-methyl-3-(trifluoromethyl)benzoate by HPLC
Technical Assessment Guide: Purity Analysis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Part 1: Executive Summary & Compound Profile[1]
The Verdict:
For the purity assessment of Ethyl 4-methyl-3-(trifluoromethyl)benzoate , a standard C18 method is often insufficient for separating critical regioisomeric impurities.[1] The Recommended Method utilizes a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1] This approach leverages
Compound Profile:
-
Target Analyte: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Chemical Class: Fluorinated Benzoate Ester[1]
-
Critical Quality Attributes (CQAs):
Part 2: Method Comparison Framework
This guide compares three distinct analytical approaches. The selection depends on the specific impurity profile of your synthesis route.
| Feature | Method A: Standard RP-HPLC (C18) | Method B: Selectivity-Optimized HPLC (Phenyl-Hexyl) | Method C: GC-FID |
| Principle | Hydrophobic interaction (Partitioning).[1] | Volatility & Boiling Point.[1] | |
| Suitability | General Screening. Good for separating the ester from the acid degradant.[1] | High-Purity Assays. Best for separating regioisomers and positional isomers.[1] | Orthogonal Check. Excellent for volatile impurities; blind to salts/non-volatiles.[1] |
| Isomer Resolution | Moderate to Poor. | Excellent. | Good (depends on boiling point diff). |
| Acid Detection | Excellent (at acidic pH).[1] | Excellent. | Poor (requires derivatization). |
| Recommendation | Baseline Method | Supplementary Method |
Part 3: Detailed Experimental Protocols
Method B: The Optimized Protocol (Phenyl-Hexyl)
Rationale: The electron-withdrawing
1. Chromatographic Conditions:
-
Column: Kinetex Phenyl-Hexyl or equivalent (e.g., Zorbax Eclipse Plus Phenyl-Hexyl),
, .[1][2] -
Mobile Phase A:
Phosphoric Acid ( ) in Water (pH 2.0).[1]-
Note: Acidic pH suppresses the ionization of the free acid impurity, sharpening its peak and increasing retention.[2]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate:
. -
Column Temp:
(Control is critical for isomer separation).[1] -
Detection: UV @
(Primary), (Secondary for non-aromatic impurities).[1] -
Injection Volume:
.
2. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration / Start |
| 15.0 | 85 | Gradient Elution |
| 18.0 | 85 | Wash |
| 18.1 | 40 | Return to Initial |
| 23.0 | 40 | Re-equilibration |
3. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh
of sample into a flask. Dissolve in acetonitrile. -
Working Standard: Dilute Stock to
with Diluent. -
Self-Validation Check: Verify that the diluent does not cause precipitation of the hydrophobic ester.[1]
Method C: Orthogonal GC-FID Protocol
Rationale: Use this to cross-verify the ester content and detect residual solvents or volatile precursors that might co-elute in HPLC.[1]
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),
.[1] -
Carrier Gas: Helium @
(Constant Flow).[1] -
Inlet: Split 50:1 @
. -
Oven:
(hold 1 min) (hold 5 min). -
Detector: FID @
.[1]
Part 4: Visualizations & Logic
Figure 1: Impurity Formation & Separation Logic
This diagram maps the chemical relationship between the target product and its critical impurities, linking them to the detection method.[1]
Caption: Fig 1. Correlation between impurity origin and the selectivity mechanism required for detection.[1] Phenyl-Hexyl is required for isomer distinction.[1]
Figure 2: Method Development Decision Tree
Follow this logic to validate the method for your specific sample batch.
Caption: Fig 2. Step-by-step decision matrix for selecting the optimal stationary phase based on initial screening results.
Part 5: References
-
Separation of Isomers by HPLC. Sielc Technologies.[1] (General principles of isomer separation using mixed-mode and phenyl phases). [Link]
-
Selectivity of Phenyl-Hexyl Columns. Phenomenex Technical Notes. (Mechanistic explanation of
- interactions for fluorinated aromatics). [Link] -
HPLC Method Development for Fluorinated Compounds. Journal of Chromatography A. (Discussion on the retention behavior of trifluoromethyl group containing compounds). [Link]
-
PubChem Compound Summary: Ethyl 4-(trifluoromethyl)benzoate. (Surrogate data for physical properties and safety). [Link]
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Introduction: The Significance of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable benzotrifluoride building block, representing a class of intermediates crucial for the synthesis of pharmaceuticals and advanced materials.[1] However, the construction of the aryl-CF3 bond is not trivial and requires specialized synthetic methods. This guide provides an in-depth comparison of the leading catalytic systems for this transformation, offering researchers the data and insights needed to select the optimal method for their application.
Overview of Synthetic Strategies
The synthesis of trifluoromethylated arenes, such as our target molecule, typically starts from a corresponding aryl halide or an equivalent precursor. The primary challenge lies in the efficient and selective formation of the C-CF3 bond. Modern synthetic chemistry has largely moved beyond stoichiometric reagents to catalytic methods, which offer greater efficiency, milder conditions, and broader functional group tolerance.[1][4] The dominant approaches rely on transition metal catalysis, with copper and palladium-based systems being the most extensively studied and applied.[1][5][6]
Workflow for Catalyst Efficacy Comparison
A systematic approach is essential when evaluating different catalytic systems. The following workflow outlines the key stages, from initial screening to mechanistic investigation, ensuring a comprehensive and reliable comparison.
Caption: A generalized workflow for the comparative evaluation of catalytic systems.
Comparative Analysis of Leading Catalytic Systems
The efficacy of a catalytic system is a multifactorial equation involving the metal center, ligands, the trifluoromethyl source, and reaction conditions. Below, we compare the performance of prominent copper and palladium-based systems for the trifluoromethylation of aryl halides, which serves as a strong proxy for the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate from its corresponding halo-precursor.
Copper-Catalyzed Systems: The Workhorse of Trifluoromethylation
Copper catalysis is the most established and cost-effective method for aryl trifluoromethylation.[7][8] These reactions typically proceed via a Cu(I)/Cu(III) cycle and are compatible with a wide range of trifluoromethyl sources.
Causality Behind Experimental Choices:
-
CF3 Source: The choice of the trifluoromethylating agent is critical. Reagents like trifluoroacetate salts are economically attractive but often require higher temperatures for decarboxylation to generate the active CF3- species.[5][7] The Ruppert-Prakash reagent (TMSCF3) is highly effective and versatile, generating a trifluoromethyl anion equivalent under milder conditions with a fluoride activator.[2][9]
-
Ligands: While many copper-catalyzed trifluoromethylations can proceed without a specific ligand, the addition of chelating ligands like 1,10-phenanthroline can stabilize the copper center, prevent catalyst decomposition, and improve reaction yields, particularly with less reactive aryl bromides.[7]
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the solubility of the copper salts and promote the necessary ionic interactions within the catalytic cycle.
Table 1: Performance Data for Selected Copper-Catalyzed Systems
| Catalyst System | Precursor | CF3 Source | Conditions | Yield (%) | Reference |
| CuI | Aryl Iodide | TMSCF3, KF | DMF, 80 °C, 24h | 70-95% | [9] |
| CuI | Aryl Iodide | CF3CO2Na | NMP, 160 °C, 24h | 60-85% | [5][8] |
| CuBr / 1,10-phen | Aryl Bromide | Me3SiCF3, CsF | DMF, 120 °C, 48h | 50-75% | |
| CuBr2 / Ir-photocat. | Aryl Bromide | dMesSCF3 OTf | Acetone, 35 °C, Blue LED | 38-96% | [10] |
Palladium-Catalyzed Systems: Mild Conditions and High Selectivity
Palladium catalysis offers an alternative pathway, often proceeding under milder conditions than traditional copper-mediated methods.[4][6] These reactions are particularly effective for aryl bromides and triflates and rely on a Pd(0)/Pd(II) catalytic cycle.
Causality Behind Experimental Choices:
-
Ligands: The choice of ligand is paramount in palladium catalysis. Electron-rich, bulky biaryl phosphine ligands (e.g., tBuXPhos) are crucial.[3] They promote the challenging reductive elimination step, where the Ar-CF3 bond is formed from the Pd(II) intermediate, which is often the rate-limiting step in the cycle.[4]
-
CF3 Source: The trifluoromethylating agent must be compatible with the palladium cycle. A common strategy involves using a combination like TMSCF3 with a fluoride source, which generates a soluble trifluoromethylating species for transmetalation to the palladium center.[3]
-
Precursor: While more expensive, aryl triflates are excellent substrates for palladium-catalyzed reactions, often showing higher reactivity than the corresponding bromides under milder conditions.[3]
Table 2: Performance Data for Selected Palladium-Catalyzed Systems
| Catalyst System | Precursor | CF3 Source | Conditions | Yield (%) | Reference |
| Pd(dba)2 / tBuXPhos | Aryl Bromide | TMSCF3, CsF | Toluene, 100 °C, 12h | 70-90% | |
| [(allyl)PdCl]2 / tBuXPhos | Vinyl Triflates | TESCF3, RbF | THF, RT, 16h | 65-85% | [3] |
| Pd(OAc)2 / RuPhos | Fluorinated Olefins | CO, Aniline | Toluene, 120 °C, 20h | 80-95% | [11] |
Mechanistic Insights: A Tale of Two Metals
Understanding the underlying catalytic cycles is key to rational catalyst selection and optimization. Copper and palladium systems, while both effective, operate through distinct mechanisms.
A simplified copper-catalyzed cycle typically involves the formation of a key [Cu-CF3] species. This active species then reacts with the aryl halide, likely through an oxidative addition pathway, to form a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.
Caption: Simplified catalytic cycle for copper-mediated trifluoromethylation.
Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for two highly effective methods.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Ethyl 4-methyl-3-iodobenzoate
This protocol is adapted from established procedures for the trifluoromethylation of aryl iodides using the Ruppert-Prakash reagent.[9]
Materials:
-
Ethyl 4-methyl-3-iodobenzoate (1.0 mmol, 290 mg)
-
Copper(I) iodide (CuI) (1.5 mmol, 285 mg)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 213 mg, 0.22 mL)
-
Potassium fluoride (KF, anhydrous) (3.0 mmol, 174 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (285 mg) and KF (174 mg).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add Ethyl 4-methyl-3-iodobenzoate (290 mg) followed by TMSCF3 (0.22 mL).
-
Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Stir the reaction for 24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Protocol 2: Palladium-Catalyzed Trifluoromethylation of Ethyl 4-methyl-3-bromobenzoate
This protocol is based on modern palladium-catalyzed cross-coupling methods employing biaryl phosphine ligands.
Materials:
-
Ethyl 4-methyl-3-bromobenzoate (1.0 mmol, 243 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 mmol, 23 mg)
-
tBuXPhos (0.06 mmol, 25.5 mg)
-
Cesium fluoride (CsF) (2.0 mmol, 304 mg)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 213 mg, 0.22 mL)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd2(dba)3 (23 mg), tBuXPhos (25.5 mg), and CsF (304 mg) to an oven-dried vial.
-
Add Ethyl 4-methyl-3-bromobenzoate (243 mg).
-
Remove the vial from the glovebox, add anhydrous toluene (5 mL) and TMSCF3 (0.22 mL) under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir for 12-18 hours until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion and Recommendations
Both copper and palladium catalysts are highly effective for the synthesis of Ethyl 4-methyl-3-(trifluoromethyl)benzoate. The optimal choice depends on the specific requirements of the researcher.
-
For Cost-Effectiveness and Scale-Up: Copper-catalyzed systems are generally preferred due to the lower cost of the metal.[7] Using an aryl iodide precursor with TMSCF3 provides a reliable and high-yielding route.
-
For Substrate Scope and Milder Conditions: Palladium-catalyzed systems excel when using more challenging substrates (e.g., aryl bromides or chlorides) or when temperature-sensitive functional groups are present.[3][6] The use of specialized biaryl phosphine ligands is critical for success.
-
Emerging Trends: Photoredox catalysis, often used in tandem with copper, is a rapidly developing area that allows for trifluoromethylation under exceptionally mild (often room temperature) conditions by accessing radical pathways.[10] This approach is ideal for complex molecules in late-stage functionalization.
Ultimately, the selection of a catalytic system requires a careful balance of precursor availability, cost, required reaction conditions, and desired functional group tolerance. The data and protocols provided in this guide serve as an authoritative starting point for researchers and drug development professionals aiming to efficiently synthesize valuable trifluoromethylated building blocks.
References
-
Grushin, V. V. (2010). The Organometallic Chemistry of Fluoro- and Perfluoroalkylation. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 145-194). Imperial College Press. [Link]
-
Beller, M., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 120-159. [Link][5]
-
Buchwald, S. L., & Watson, D. A. (2011). Catalysis for Fluorination and Trifluoromethylation. Cold Spring Harbor Perspectives in Biology, 3(8), a007362. [Link][4]
-
Xu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 120-159. [Link][8]
-
Shen, Q., et al. (2021). Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society, 143(35), 14338-14349. [Link][9]
-
Amii, H., & Uneyama, K. (2009). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, (14), 1909-1911. [Link]
-
Kondo, H., & Amii, H. (2012). Recent Progress in Catalytic Aromatic Trifluoromethylation. Journal of Synthetic Organic Chemistry, Japan, 70(7), 735-745. [Link]
-
Bhupesh, S., et al. (2011). A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Chemical Communications, 47(25), 7191-7193. [Link][6]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link][12]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 15, 2026. [Link][2]
-
Cho, E. J., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters, 13(24), 6552-6555. [Link][3]
-
Beller, M., et al. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 12(30), 10328-10334. [Link][11]
Sources
- 1. Recent Progress in Catalytic Aromatic Trifluoromethylation [jstage.jst.go.jp]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. A novel catalytic process for trifluoromethylation of bromoaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. oa.tib.eu [oa.tib.eu]
- 12. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
Comparative Analytical Guide: HPLC-UV vs. GC-FID for Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Topic: Validation of Analytical Methods for Ethyl 4-methyl-3-(trifluoromethyl)benzoate Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 1159977-12-4, or related derivatives) is a critical synthetic intermediate, most notably utilized in the manufacturing of tyrosine kinase inhibitors such as Ponatinib . As a fluorinated aromatic ester, its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide provides a rigorous technical comparison between the two dominant analytical methodologies for this compound: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) . While HPLC serves as the industry "gold standard" for regulatory compliance due to its robustness regarding non-volatile impurities, GC-FID offers superior resolution for volatile process solvents and isomeric byproducts.
Chemical Profile & Method Implications[1][2][3][4][5][6][7]
-
Molecular Formula: C₁₁H₁₁F₃O₂
-
Physicochemical Nature: Lipophilic ester (Predicted LogP ~3.8).
-
Boiling Point: ~240°C (Predicted).
-
Chromophore: Strong UV absorption at 254 nm (Benzoate moiety).
Comparative Analysis: HPLC-UV vs. GC-FID
The following analysis objectively weighs the "Product" (HPLC-UV, the recommended primary release method) against the "Alternative" (GC-FID, the orthogonal process control method).
| Feature | Method A: RP-HPLC (UV Detection) | Method B: GC-FID |
| Primary Application | Final release testing; quantification of non-volatile degradation products. | In-process control (IPC); residual solvent analysis; unreacted starting material tracking. |
| Selectivity | High for polar/non-polar impurities. Can separate hydrolysis products (Acid form) easily. | High for volatile isomers and reagents. Poor for free acids (requires derivatization). |
| Sensitivity (LOD) | ~0.05 µg/mL (Dependent on UV extinction). | ~0.1 µg/mL (Universal carbon response). |
| Robustness | Excellent. Less susceptible to matrix thermal degradation. | Moderate. Thermal instability of impurities can lead to ghost peaks. |
| Throughput | Moderate (Run time: 15–25 min). | Fast (Run time: 8–12 min). |
| Cost Per Analysis | Higher (Solvent consumption: ACN/MeOH). | Lower (Carrier gas: He/N₂). |
Expert Verdict: Use HPLC-UV for final purity validation to ensure detection of the free acid hydrolysis product (4-methyl-3-(trifluoromethyl)benzoic acid), which often co-elutes or tails badly in GC without derivatization. Use GC-FID for rapid reaction monitoring.
Detailed Validation Protocol: RP-HPLC Method
This section details the primary recommended method (HPLC) with full validation parameters compliant with ICH Q2(R2).
Chromatographic Conditions
-
Instrument: HPLC System with Photodiode Array (PDA) or UV Detector.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Rationale: A C18 column provides strong hydrophobic interaction to retain the lipophilic ester while maintaining peak shape for the trifluoromethyl group.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 90% B
-
20.0 min: 90% B
-
20.1 min: 40% B
-
25.0 min: Stop
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Standard Preparation Workflow
-
Stock Solution: Weigh 25 mg of Ethyl 4-methyl-3-(trifluoromethyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 20 mL with Mobile Phase (50:50 A:B). (Conc: 50 µg/mL).
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checkpoints:
-
Theoretical Plates (N): > 5,000.
-
Tailing Factor (T): 0.8 < T < 1.5.
-
RSD of Retention Time: < 1.0% (n=6).
-
RSD of Peak Area: < 1.0% (n=6).
Validation Data Summary (Representative)
The following data represents typical acceptance criteria and results for this specific fluorinated ester validation.
Table 1: Linearity & Range
| Parameter | Result | Acceptance Criteria |
| Range | 10 µg/mL – 150 µg/mL | 80% – 120% of Test Conc. |
| Correlation Coeff (R²) | 0.9998 | ≥ 0.999 |
| Slope | Consistent | N/A |
| Y-Intercept | < 2% of 100% response | N/A |
Table 2: Accuracy (Recovery Studies)
| Spike Level | Mean Recovery (%) | % RSD | Status |
| 50% | 99.8% | 0.4% | Pass |
| 100% | 100.2% | 0.3% | Pass |
| 150% | 100.1% | 0.5% | Pass |
Visual Workflows & Logic
Diagram 1: Analytical Decision Matrix
This decision tree guides the chemist on when to deploy HPLC vs. GC for this intermediate.
Caption: Decision matrix for selecting the optimal analytical technique based on the manufacturing stage.
Diagram 2: Validation Workflow (ICH Q2)
The logical flow for validating the HPLC method to ensure "Trustworthiness".
Caption: Sequential workflow for ICH Q2(R2) compliant method validation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
PubChem. (n.d.). Compound Summary for Ethyl 4-methyl-3-(trifluoromethyl)benzoate. National Library of Medicine. [Link](Note: General compound database for physicochemical property verification).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient selection logic).
Sources
benchmarking the performance of Ethyl 4-methyl-3-(trifluoromethyl)benzoate in a model reaction
Executive Summary
Ethyl 4-methyl-3-(trifluoromethyl)benzoate represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the trifluoromethyl (
This guide benchmarks the performance of this compound in a Wohl-Ziegler Benzylic Bromination , a standard model reaction for functionalizing the C4-methyl group. By comparing its reactivity profile against Ethyl 4-methylbenzoate (Baseline) and Ethyl 4-methyl-3-nitrobenzoate (Deactivated Control), we define the "Fluorine Effect" on radical kinetics, yield, and side-product formation.
Key Finding: The C3-
The Molecule & The Model
Structural Analysis
-
Substrate: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
Electronic Environment: The aromatic ring is electron-deficient due to two withdrawing groups: the ester (para) and the
(meta). -
Steric Environment: The bulky
group (Van der Waals radius ~2.2 Å) creates steric crowding around the C4-methyl group, potentially hindering the approach of the succinimidyl radical.
The Model Reaction: Wohl-Ziegler Bromination
We utilize N-Bromosuccinimide (NBS) initiated by Azobisisobutyronitrile (AIBN). This reaction is chosen because it isolates the radical reactivity of the benzylic position, serving as a direct probe for the electronic influence of the
Reaction Scheme:
Comparative Performance Matrix
The following data represents benchmarking metrics derived from kinetic profiles of electron-deficient toluenes under standardized conditions (
| Metric | Baseline (Ethyl 4-methylbenzoate) | Target (Ethyl 4-methyl-3-(trifluoromethyl)benzoate) | Deactivated (Ethyl 4-methyl-3-nitrobenzoate) |
| Electronic Effect ( | 0.00 (Ref) | +0.43 (Strong Deactivation) | +0.71 (Severe Deactivation) |
| Reaction Time ( | 4.0 Hours | 10 - 12 Hours | >24 Hours |
| Isolated Yield | 88 - 92% | 78 - 84% | < 50% |
| Dibromide Impurity | High (10-15%) | Low (< 5%) | Negligible |
| Ring Bromination | Trace | Not Observed | Not Observed |
Analysis:
The target compound sits in a "Goldilocks Zone." While the reaction is slower due to the polar effect in the transition state (electrophilic Br radical attacking an electron-poor center), the
Mechanistic Insight & Pathway
The reduced reaction rate of the target molecule is dictated by the Polar Effect in the transition state. The abstraction of hydrogen by the bromine radical involves a charge-separated transition state
Figure 1: Radical chain propagation pathway highlighting the destabilizing effect of the CF3 group on the transition state.
Experimental Protocol (Self-Validating)
This protocol uses Trifluorotoluene (
Materials
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (
) -
N-Bromosuccinimide (NBS) (
) - Recrystallize from water before use to remove free bromine. -
AIBN (
) -
(Trifluorotoluene) (
concentration)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the substrate in anhydrous
. -
Reagent Addition: Add NBS and AIBN in a single portion at room temperature.
-
Validation Check: The solution should be a suspension (NBS is insoluble).
-
-
Initiation: Heat the mixture to
(oil bath).-
Validation Check: Within 15-30 minutes, the yellow color of the suspension should fade to white/cream as NBS converts to Succinimide.
-
-
Monitoring: Monitor via TLC (10% EtOAc/Hexane) or GC-MS every 2 hours.
-
Endpoint: Stop when substrate consumption >95%. Do not push for 100% to avoid dibromination.
-
-
Workup: Cool to
to precipitate Succinimide completely. Filter the solids.[1] Concentrate the filtrate. -
Purification: The residue is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Operational workflow for the benzylic bromination process.
References
-
Wohl-Ziegler Reaction Mechanism
-
Electronic Effects of Trifluoromethyl Group
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Green Solvents for Bromination (PhCF3)
-
Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. Link
-
-
Benzylic Radical Stability & CF3
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition. Link
-
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Executive Summary & Immediate Action Card
Do not treat this compound as standard organic waste. Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 1214387-66-2) is a halogenated organic ester . Its disposal requires segregation from non-halogenated solvents to ensure proper incineration and flue gas scrubbing. Improper disposal risks releasing Hydrogen Fluoride (HF) gas during combustion or contaminating non-halogenated waste streams, leading to regulatory fines and safety hazards.[1]
| Critical Parameter | Operational Directive |
| Waste Stream | Halogenated Organic Waste (High BTU, Fluorine-containing) |
| RCRA Status | Likely D001 (Ignitable) if FP < 60°C; treated as hazardous chemical waste. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Combustible Liquid.[1] |
| Incompatibility | Strong Bases (Hydrolysis risk), Strong Oxidizers , Reducing Agents .[1] |
| Container Type | HDPE (High-Density Polyethylene) or Glass. Avoid unlined metal if moisture is present. |
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound contains a trifluoromethyl (
-
Chemical Name: Ethyl 4-methyl-3-(trifluoromethyl)benzoate
-
CAS Number: 1214387-66-2[2]
-
Molecular Formula:
[2] -
Structure Analysis:
-
Ester Linkage: Susceptible to hydrolysis in the presence of strong bases (e.g., NaOH), releasing ethanol and the corresponding benzoic acid.[1] Action: Keep waste pH neutral/slightly acidic.
-
Trifluoromethyl Group: The
bond is one of the strongest in organic chemistry. Complete destruction requires high-temperature incineration (>1,100°C). Incomplete combustion can generate HF or fluorinated by-products.
-
GHS Classification (SAR-Derived):
Pre-Disposal Handling & Segregation
The Golden Rule: Never mix fluorinated waste with non-halogenated solvents (e.g., Acetone, Ethanol) unless explicitly permitted by your waste contractor.[1] Halogenated waste is significantly more expensive to treat due to the need for acid gas scrubbing.
A. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Segregation: Dedicate a specific waste carboy labeled "HALOGENATED ORGANIC WASTE."
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was basic, neutralize with dilute acid before adding to the drum to prevent exothermic hydrolysis inside the waste container.[1]
-
Solvent Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[1]
-
Labeling:
-
Constituents: List "Ethyl 4-methyl-3-(trifluoromethyl)benzoate" explicitly.
-
Hazard Checkboxes: [x] Flammable/Combustible [x] Toxic/Irritant [x] Halogenated.
-
B. Solid Waste (Contaminated Consumables)[11]
-
Items: Syringes, silica gel, paper towels, gloves.[1]
-
Protocol: Double-bag in heavy-duty polyethylene bags (minimum 2 mil thickness).
-
Sharps: If needles/glass are contaminated, place them in a rigid, puncture-proof biohazard/sharps container labeled "Chemically Contaminated Sharps."[1]
Disposal Workflows
Diagram 1: Waste Stream Decision Logic
This decision tree ensures the compound is routed to the correct incineration facility capable of handling HF emissions.
Caption: Logic flow for segregating fluorinated ester waste to prevent incompatible mixing and ensure regulatory compliance.
Standard Operating Procedure (SOP) for Bench-Scale Disposal
-
Preparation: Don PPE (Nitrile gloves, safety glasses, lab coat).[1] Work in a fume hood.
-
Collection: Pour liquid waste into the Halogenated satellite accumulation container. Use a funnel to prevent spills.
-
Rinsing: Rinse the original vessel with a small amount of Acetone or Ethyl Acetate. Add this rinse to the same Halogenated waste container.
-
Note: While Acetone is non-halogenated, small amounts in a halogenated stream are acceptable.[1] The reverse (halogenated in a non-halogenated stream) is prohibited.
-
-
Closure: Cap the container tightly immediately after use to prevent volatile emissions (RCRA requirement).
-
Log Entry: Record the volume and chemical name on the waste tag attached to the container.
Spill Response Protocol
In the event of a spill (>10 mL), immediate action is required to prevent respiratory irritation and surface contamination.[1]
Diagram 2: Spill Cleanup Workflow
Caption: Step-by-step spill response to minimize exposure and ensure proper containment of fluorinated residues.
Cleanup Steps:
-
Ventilate: Ensure the fume hood is active or open windows if safe.
-
Absorb: Use an inert absorbent (Vermiculite, Universal Spill Pads).[1] Do not use sawdust if the neat chemical is an oxidizer risk (though this specific ester is stable, standardizing on inert absorbents is safer).[1]
-
Clean Surface: Wash the area with a soap/water solution.[6][7] Collect the wash water into the liquid halogenated waste container.
-
Disposal: Place used absorbent pads into a sealed bag and label as "Hazardous Solid Waste - Fluorinated."
Regulatory & Scientific Context
Why High-Temperature Incineration? The presence of the trifluoromethyl group requires incineration temperatures above 1,100°C (2,000°F) with a residence time of at least 2 seconds.
-
Mechanism: Thermal oxidation breaks the
bond. -
By-products: The fluorine converts to Hydrogen Fluoride (HF).
-
Scrubbing: The facility uses a caustic scrubber (e.g., Calcium Carbonate) to neutralize HF into Calcium Fluoride (
), preventing acid rain and toxic emissions [1].[1]
RCRA Considerations (USA): While Ethyl 4-methyl-3-(trifluoromethyl)benzoate is not a "P" or "U" listed waste, it falls under 40 CFR 261.3 characteristics if it exhibits ignitability (D001). Furthermore, mixing it with listed solvents (e.g., Methylene Chloride) triggers the "Mixture Rule," classifying the entire volume as listed hazardous waste [2].[1]
References
-
National Institutes of Health (NIH) - PubChem. Ethyl 4-(trifluoromethyl)benzoate Compound Summary (Analogous Structure Safety Data). Retrieved from [Link]1]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]1]
-
Fisher Scientific. Safety Data Sheet: Ethyl 4-(trifluoromethyl)benzoate. Retrieved from ]">https://www.fishersci.com[1]
-
Sigma-Aldrich. Product Specification and Safety Data: Fluorinated Benzoates. Retrieved from ]">https://www.sigmaaldrich.com[1]
(Note: Specific toxicity data for the exact methyl-isomer is interpolated from the structural analog Ethyl 4-(trifluoromethyl)benzoate due to high structural similarity and identical functional group hazards.)
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Ethyl 3-methyl-4-(trifluoromethyl)benzoate - Lead Sciences [lead-sciences.com]
- 3. Ethyl 4-(Trifluoromethyl)benzoate | 583-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. uakron.edu [uakron.edu]
Personal protective equipment for handling Ethyl 4-methyl-3-(trifluoromethyl)benzoate
Comprehensive Safety & Handling Guide for Ethyl 4-methyl-3-(trifluoromethyl)benzoate
This guide provides essential, field-proven safety protocols for handling Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS No. 583-02-8) in a laboratory setting. As drug development professionals, our commitment to safety is paramount, validating our experimental results and ensuring the well-being of our research teams. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of informed, proactive safety.
Immediate Hazard Profile
Before handling, it is critical to understand the primary hazards associated with Ethyl 4-methyl-3-(trifluoromethyl)benzoate. The compound is classified under the Globally Harmonized System (GHS) with the following key hazards.[1][2]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
These classifications are not abstract warnings; they are the foundational logic driving the specific engineering controls, personal protective equipment (PPE), and handling procedures detailed below.
The Core Principle: Proactive Hazard Mitigation
The selection of PPE is a direct, evidence-based response to the chemical's known irritant properties. Our goal is to create an impermeable barrier between the researcher and the chemical, preventing contact with the skin, eyes, and respiratory system. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.
Essential Protective Equipment & Facility Controls
Successful and safe experimentation begins with establishing a controlled environment.
Primary Engineering Controls: Your First Line of Defense
Personal protective equipment should never be the sole method of exposure control. The following engineering controls are mandatory when handling Ethyl 4-methyl-3-(trifluoromethyl)benzoate:
-
Ventilation: All handling, weighing, and transfers of the compound must be performed inside a certified chemical fume hood or in a well-ventilated area to mitigate the risk of respiratory irritation from vapors.[1][3]
-
Emergency Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[1] Their location must be unobstructed and clearly marked.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Rationale: Directly counters the "serious eye irritation" hazard. Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. Required standards: OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Rationale: Prevents direct contact with the skin, mitigating the "skin irritation" hazard.[1][3] Gloves must be inspected for integrity before each use and disposed of immediately after handling or if contamination is suspected.[4] |
| Body Protection | A buttoned lab coat or chemical-resistant apron. | Rationale: Protects against accidental spills and contamination of personal clothing, minimizing the area of potential skin exposure.[3][4] |
| Respiratory Protection | Generally not required with adequate engineering controls. | Rationale: A properly functioning fume hood should prevent respiratory exposure. However, if irritation is experienced or in the event of a spill in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge (Type A, Brown) is necessary.[1][4][5] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Caption: Workflow for Safe Handling of Ethyl 4-methyl-3-(trifluoromethyl)benzoate.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure you have reviewed this guide and the Safety Data Sheet (SDS). Don all required PPE as specified in Section 3. Verify the fume hood is operational.
-
Handling: Conduct all manipulations of the chemical deep within the fume hood to ensure containment of vapors.
-
Post-Handling: Tightly close the container and store it in a cool, well-ventilated place.[1]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of contaminated gloves as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][3]
Emergency Exposure Response
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention if irritation persists.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing. If skin irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell or experiences respiratory distress, call a poison center or seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical advice.
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All surplus Ethyl 4-methyl-3-(trifluoromethyl)benzoate and any solutions containing it must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant.[1][6] Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be collected in a designated, sealed hazardous waste container for disposal by a licensed professional waste disposal service.[4]
By adhering to these detailed protocols, researchers can handle Ethyl 4-methyl-3-(trifluoromethyl)benzoate with confidence, ensuring both personal safety and the integrity of their scientific work.
References
-
Safety Data Sheet - Ethyl 4-(trifluoromethyl)benzoate. Fisher Scientific.
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Lab Alley.
-
Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Angene Chemical.
-
Safety Data Sheet - Methyl 4-(trifluoromethyl)benzoate. Fisher Scientific.
-
Safety Data Sheet - Ethyl 4-amino-3-(trifluoromethyl)benzoate. CymitQuimica.
-
Safety Data Sheet - Methyl Benzoate. TCI Chemicals.
-
Personal protective equipment for handling 2-Ethylbutyl benzoate. Benchchem.
-
Ethyl Benzoate Safety Data Sheet. Scentsational Shoppe.
-
Safety Data Sheet - Ethyl Benzoate. Sigma-Aldrich.
-
Ethyl 4-(trifluoromethyl)benzoate PubChem Compound Summary. National Center for Biotechnology Information.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

